Xanomeline-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H23N3OS |
|---|---|
分子量 |
284.44 g/mol |
IUPAC名 |
3-hexoxy-4-[1-(trideuteriomethyl)-3,6-dihydro-2H-pyridin-5-yl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3/i2D3 |
InChIキー |
JOLJIIDDOBNFHW-BMSJAHLVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
What is Xanomeline-d3 and its chemical structure
An In-Depth Technical Guide to Xanomeline-d3
Introduction
This compound is the deuterium-labeled analogue of Xanomeline (B1663083), a potent and selective muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 receptor subtypes.[1] The parent compound, Xanomeline, has been a focal point in the development of novel therapeutics for neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease.[2] The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into the Xanomeline structure serves critical functions in drug development. Primarily, this compound is utilized as an internal standard for highly sensitive and accurate quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to study the pharmacokinetics of Xanomeline.[1] Furthermore, deuteration can subtly alter metabolic pathways, potentially leading to an improved pharmacokinetic and safety profile compared to the non-deuterated parent drug.[3]
This guide provides a comprehensive technical overview of this compound, its chemical properties, the mechanism of action of its parent compound, relevant experimental data, and detailed protocols for its application and synthesis.
Chemical Structure and Properties
This compound is structurally identical to Xanomeline, with the exception of three hydrogen atoms on the N-methyl group of the tetrahydropyridine (B1245486) ring being replaced by deuterium atoms.
-
IUPAC Name: 3-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1,2,5,6-tetrahydro-1-(methyl-d3)-Pyridine
-
CAS Number: 175615-28-8
-
Molecular Formula: C₁₄H₂₀D₃N₃OS
-
Molecular Weight: Approximately 284.44 g/mol
Caption: Chemical structure of this compound.
Mechanism of Action of Xanomeline
The therapeutic effects of Xanomeline are attributed to its activity as a muscarinic acetylcholine receptor agonist. While it binds with high affinity to all five muscarinic receptor subtypes (M1-M5), it functions as a preferential agonist at the M1 and M4 receptors.[2][4] This functional selectivity is crucial for its mechanism in treating complex neuropsychiatric disorders like schizophrenia.
-
M4 Receptor Pathway (Gi-coupled): M4 receptors are expressed as autoreceptors on presynaptic cholinergic neurons that project to the ventral tegmental area (VTA). Activation of these Gi-coupled receptors by Xanomeline inhibits acetylcholine release. This reduces the cholinergic stimulation of VTA dopamine (B1211576) neurons, leading to decreased dopamine release in the striatum. This indirect modulation of the mesolimbic dopamine pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions) without directly blocking postsynaptic D2 receptors.[4][5]
-
M1 Receptor Pathway (Gq-coupled): M1 receptors are highly expressed in cortical and hippocampal brain regions critical for cognition. These Gq-coupled receptors are located on GABAergic interneurons in the prefrontal cortex. Xanomeline's activation of M1 receptors enhances GABAergic inhibitory signaling to glutamatergic neurons. This, in turn, reduces excitatory glutamate (B1630785) input to the VTA, further contributing to the dampening of subcortical dopamine release.[4] This M1-mediated action is also hypothesized to improve cognitive deficits and negative symptoms associated with schizophrenia.[4]
Signaling Pathway Diagrams
The distinct signaling cascades initiated by Xanomeline at M4 and M1 receptors are visualized below.
Caption: M4 receptor Gi-coupled signaling pathway activated by Xanomeline.
Caption: M1 receptor Gq-coupled signaling pathway activated by Xanomeline.
Quantitative Data
Table 1: Xanomeline Binding Affinities for Muscarinic Receptors
The binding affinity of Xanomeline for the five human muscarinic receptor subtypes is high across the board, though its functional efficacy is greatest at M1 and M4 receptors.
| Receptor Subtype | Cell Line | Radioligand | Affinity Constant (Kᵢ) | Reference |
| M1 | CHO | [³H]N-methylscopolamine | 296 nM | [6] |
| M2 | CHO | [³H]N-methylscopolamine | 294 nM | [6] |
| M3 | N/A | N/A | Lower affinity than M1/M4 | [7][8] |
| M4 | N/A | N/A | High Affinity (comparable to M1) | [8] |
| M5 | N/A | N/A | Lower affinity than M1/M4 | [8] |
| Note: Affinity values can vary based on experimental conditions and cell systems used. Xanomeline's functional selectivity is more therapeutically relevant than its absolute binding affinities. |
Table 2: Clinical Efficacy of Xanomeline-Trospium in Schizophrenia (EMERGENT-2 Trial)
Data from a Phase 3 trial demonstrates the clinical efficacy of the Xanomeline-Trospium combination in adults with schizophrenia.
| Endpoint | Xanomeline-Trospium Group | Placebo Group | Difference (p-value) |
| Change in PANSS Total Score from Baseline (Week 5)* | -21.2 | -11.6 | -9.6 (<0.0001) |
| PANSS: Positive and Negative Syndrome Scale. A lower score indicates less severe symptoms. |
Experimental Protocols
Protocol: Quantification of Xanomeline in Plasma using LC-MS/MS
This protocol is representative of how this compound would be employed as an internal standard (IS) for the accurate quantification of Xanomeline in a biological matrix.
Objective: To determine the concentration of Xanomeline in human plasma samples.
Methodology:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in methanol, e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to basify the plasma. Vortex mix.
-
Add 500 µL of a hexane-based extraction solvent. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing Xanomeline and this compound) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: Waters Alliance or equivalent.
-
Column: C18 reversed-phase, e.g., 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) in water (e.g., 70:30 v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions (Example):
-
Xanomeline: Q1 m/z 282.2 → Q3 m/z 96.1
-
This compound (IS): Q1 m/z 285.2 → Q3 m/z 99.1
-
-
Data Analysis: The concentration of Xanomeline is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in a blank matrix.
-
Protocol: Receptor Binding Assay ([³H]NMS Displacement)
Objective: To determine the binding affinity (Kᵢ) of Xanomeline for a specific muscarinic receptor subtype (e.g., M1).[9]
Methodology:
-
Cell Culture: Use a stable cell line expressing the human M1 muscarinic receptor (e.g., CHO-hM1 cells).
-
Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to isolate the cell membrane fraction containing the receptors. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed, low concentration of [³H]N-methylscopolamine ([³H]NMS), a radiolabeled muscarinic antagonist (e.g., 0.2 nM).
-
Increasing concentrations of unlabeled Xanomeline (e.g., from 1 pM to 100 µM) for the competition curve.
-
For determining non-specific binding, use a high concentration of a non-labeled antagonist like atropine (B194438) (10 µM) instead of Xanomeline.
-
Cell membrane preparation.
-
-
Incubate at 37°C for 1 hour to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [³H]NMS binding against the log concentration of Xanomeline.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Xanomeline that displaces 50% of the specific [³H]NMS binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Synthesis Workflow
The synthesis of this compound follows the same pathway as Xanomeline, but utilizes a deuterated reagent in the final methylation step.
Caption: General synthesis workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2020226870A1 - Compounds and methods of deuterated xanomeline for treating neurological disorders - Google Patents [patents.google.com]
- 4. From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline and trospium chloride and insights from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical effects of the M1 muscarinic agonist xanomeline (LY246708/NNC11-0232) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immediate and Delayed Consequences of Xanomeline Wash-Resistant Binding at the M3 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Xanomeline-d3: An In-depth Technical Guide to its Mechanism of Action in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanomeline (B1663083) is a novel muscarinic acetylcholine (B1216132) receptor (mAChR) agonist with a unique pharmacological profile that has garnered significant interest for its therapeutic potential in central nervous system (CNS) disorders, particularly schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action of Xanomeline-d3, a deuterated form of Xanomeline, focusing on its interactions within the brain. We will delve into its receptor binding affinities, functional selectivity, downstream signaling pathways, and its modulatory effects on key neurotransmitter systems. This document synthesizes quantitative data from various studies, details the experimental protocols used to elucidate its mechanism, and provides visual representations of its action through signaling pathway and experimental workflow diagrams.
Introduction
Xanomeline (3-(3-hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a muscarinic agonist that preferentially targets M1 and M4 receptors in the brain.[1] While it exhibits high affinity for all five muscarinic receptor subtypes (M1-M5), its functional activity is most pronounced at the M1 and M4 subtypes.[2][3] This functional selectivity is a key aspect of its therapeutic potential, as it allows for the activation of desired CNS pathways while potentially minimizing the peripheral side effects associated with non-selective muscarinic agonists.[1] The deuterated form, this compound, is utilized in research and development to modify the drug's metabolic profile. This guide will focus on the core mechanism of action, which is shared between Xanomeline and its deuterated analog.
Receptor Binding and Functional Activity
Xanomeline's interaction with muscarinic receptors is complex, involving both reversible and "wash-resistant" binding, suggesting a potential allosteric interaction in addition to orthosteric binding.[4][5] This unique binding characteristic may contribute to its sustained pharmacological effects.
Quantitative Data: Receptor Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (pKi) and functional potencies (EC50) of Xanomeline at human muscarinic and serotonin (B10506) receptors.
| Receptor Subtype | Binding Affinity (pKi) | Reference(s) |
| Muscarinic M1 | 7.1 | [6] |
| Muscarinic M2 | 6.9 | [6] |
| Muscarinic M3 | 7.4 | [6] |
| Muscarinic M4 | 7.7 | [6] |
| Muscarinic M5 | 7.4 | [6] |
Table 1: Xanomeline Binding Affinities at Muscarinic Receptors
| Receptor Subtype | Functional Potency (EC50, nM) | Assay Type | Reference(s) |
| Muscarinic M1 | 30.9 | Gq protein engagement | [2][3] |
| Muscarinic M2 | 1700 | Not Specified | [2][3] |
| Muscarinic M3 | 8500 | Not Specified | [2][3] |
| Muscarinic M4 | 14.1 | Gαi2 activation | [2][3] |
| Muscarinic M5 | 1800 | Not Specified | [2][3] |
| Serotonin 5-HT1A | Agonist activity | [7]S-GTPγS binding | |
| Serotonin 5-HT1B | Agonist activity | [7]S-GTPγS binding | |
| Serotonin 5-HT2A | Antagonist activity | Calcium mobilization | |
| Serotonin 5-HT2B | Antagonist activity | Calcium mobilization | |
| Serotonin 5-HT2C | Antagonist activity | Calcium mobilization |
Table 2: Xanomeline Functional Potencies and Activities
Signaling Pathways
Xanomeline's functional selectivity for M1 and M4 receptors leads to the activation of distinct downstream signaling cascades.
-
M1 Receptor Activation: The M1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by Xanomeline, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M4 Receptor Activation: The M4 receptor is coupled to the Gi/o family of G proteins. Xanomeline's activation of M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Modulation of Neurotransmitter Systems
Xanomeline's activation of M1 and M4 receptors in specific brain regions leads to the modulation of dopamine (B1211576) and acetylcholine release, which is believed to underlie its antipsychotic and pro-cognitive effects.
-
Dopamine Modulation: In the prefrontal cortex and nucleus accumbens, Xanomeline has been shown to increase extracellular dopamine levels. This effect is thought to be mediated by the activation of M1 receptors. In contrast, Xanomeline does not significantly alter dopamine levels in the striatum. The activation of M4 autoreceptors on cholinergic neurons is thought to indirectly modulate dopamine release.
-
Acetylcholine Modulation: Xanomeline increases the efflux of acetylcholine in the medial prefrontal cortex and nucleus accumbens.[2] This effect is primarily attributed to its agonist activity at M1 receptors.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Xanomeline.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of Xanomeline for muscarinic receptors.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human muscarinic receptor subtypes (M1-M5) or from brain tissue. Cells or tissue are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Assay Procedure: The assay is conducted in a 96-well plate. To each well, the membrane preparation, a competing unlabeled ligand (Xanomeline at various concentrations), and a radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) are added. The plate is incubated to allow for binding equilibrium.
-
Filtration and Counting: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted from total binding to determine specific binding. The IC50 value (concentration of Xanomeline that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the activation of Gq-coupled receptors, such as the M1 receptor.
-
Cell Culture and Labeling: Cells expressing the M1 receptor are cultured and metabolically labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Agonist Stimulation: The labeled cells are washed and then stimulated with varying concentrations of Xanomeline in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction and Quantification: The reaction is stopped, and the cells are lysed. The inositol phosphates (IPs) are extracted and separated from free [3H]-myo-inositol using anion-exchange chromatography. The radioactivity of the eluted IPs is measured by scintillation counting.[1]
-
Data Analysis: The amount of [3H]-IPs accumulated is plotted against the concentration of Xanomeline to generate a dose-response curve, from which the EC50 and Emax values are determined.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.[6]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat.[1]
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.[4]
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, acetylcholine, and their metabolites.[2]
-
Data Analysis: Changes in neurotransmitter levels following the administration of Xanomeline are compared to baseline levels.
Conclusion
This compound exhibits a complex and nuanced mechanism of action in the brain, characterized by its functional selectivity for M1 and M4 muscarinic acetylcholine receptors. Its unique binding properties and its ability to modulate key neurotransmitter systems, particularly dopamine and acetylcholine, in specific brain regions provide a strong rationale for its therapeutic potential in schizophrenia and other CNS disorders. The experimental methodologies detailed in this guide are crucial for the continued investigation and development of Xanomeline and other functionally selective muscarinic agonists. Further research into its allosteric interactions and the precise downstream effects of its biased agonism will undoubtedly provide deeper insights into its therapeutic efficacy.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wash-resistantly bound xanomeline inhibits acetylcholine release by persistent activation of presynaptic M(2) and M(4) muscarinic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The muscarinic agonist xanomeline increases monoamine release and immediate early gene expression in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Xanomeline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Xanomeline-d3, an isotopically labeled version of the potent and selective M1/M4 muscarinic acetylcholine (B1216132) receptor agonist, Xanomeline (B1663083). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, data analysis, and visualization of key pathways.
Introduction
Xanomeline is a promising therapeutic agent for neuropsychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2][3] Its mechanism of action is primarily mediated through the activation of M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[1] The use of deuterated analogs, such as this compound, is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of protons with deuterium (B1214612) at specific metabolic sites can alter the rate of enzymatic metabolism, potentially leading to an improved pharmacokinetic profile.[4] this compound, specifically deuterated at the N-methyl group, serves as a valuable tool for such investigations and as an internal standard for quantitative bioanalysis.
Synthesis of this compound
The synthesis of this compound can be adapted from established protocols for Xanomeline.[5] The key modification involves the introduction of a deuterated methyl group in the final step of the synthesis. The proposed synthetic route starts from 3-pyridinecarboxaldehyde (B140518) and proceeds through several intermediates.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-2-(pyridin-3-yl)acetonitrile [5] To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent, trimethylsilyl (B98337) cyanide (TMSCN, 1.3 eq) and a catalytic amount of a Lewis acid (e.g., ZnI2) are added at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with an aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile [5] The crude 2-hydroxy-2-(pyridin-3-yl)acetonitrile (1.0 eq) is dissolved in a solution of ammonium (B1175870) hydroxide (B78521) containing ammonium chloride. The reaction mixture is stirred at room temperature for several hours. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the aminonitrile.
Step 3: Synthesis of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole [5] The aminonitrile (1.0 eq) is dissolved in N,N-dimethylformamide (DMF) and cooled to 0 °C. Disulfur dichloride (S2Cl2, 2.0 eq) is added dropwise, and the reaction is stirred at room temperature. After completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the thiadiazole intermediate.
Step 4: Synthesis of 3-(Hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole [5][6] To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, 1-hexanol (1.2 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole (1.0 eq). The reaction is heated to reflux until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted. The organic phase is dried and concentrated, and the crude product is purified by chromatography.
Step 5: Synthesis of 3-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)-1-(methyl-d3)-pyridinium iodide The pyridyl-thiadiazole intermediate (1.0 eq) is dissolved in a suitable solvent like acetone. Iodomethane-d3 (CD3I, 1.2 eq) is added, and the mixture is stirred at room temperature. The formation of the pyridinium (B92312) salt as a precipitate is observed. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.
Step 6: Synthesis of this compound [5] The pyridinium iodide salt (1.0 eq) is dissolved in methanol (B129727) and cooled to 0 °C. Sodium borohydride (B1222165) (NaBH4, 2.0 eq) is added portion-wise. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of spectroscopic and chromatographic techniques.
Data Presentation
| Parameter | Method | Expected Result for this compound | Reference (Xanomeline) |
| Molecular Weight | MS | 284.44 g/mol | 281.42 g/mol [1] |
| Purity | HPLC | >98% | >98%[7] |
| ¹H NMR | NMR | Absence of N-CH₃ singlet around 2.50 ppm. Other peaks similar to Xanomeline. | δ 7.08 (t, 1H), 4.44 (t, 2H), 3.51 (d, 2H), 2.63 (t, 2H), 2.50 (s, 3H), 1.83 (quint, 2H), 1.58–1.12 (m, 6H), 0.90 (t, 3H)[5] |
| ¹³C NMR | NMR | C-D coupling observed for the N-CD₃ carbon. Other peaks similar to Xanomeline. | δ 162.60, 146.66, 128.97, 128.29, 71.04, 54.85, 51.19, 45.79, 31.54, 28.87, 26.39, 25.71, 22.59, 14.05[5] |
| Mass Spectrum | ESI-MS | [M+H]⁺ at m/z 285.17 | [M+H]⁺ at m/z 282.16[8] |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC) [7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to this compound, with purity determined by the peak area percentage.
Mass Spectrometry (MS) [8]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the protonated molecule [M+H]⁺.
-
Expected Outcome: A molecular ion peak at m/z 285.17, which is 3 units higher than that of unlabeled Xanomeline, confirming the incorporation of three deuterium atoms. Fragmentation patterns can be compared to those of Xanomeline to ensure structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
¹H NMR: Spectra are recorded on a 300 or 500 MHz spectrometer in CDCl₃. The absence of a singlet at approximately 2.50 ppm, corresponding to the N-methyl protons, is the key indicator of successful deuteration.
-
¹³C NMR: Spectra are recorded in CDCl₃. The signal for the N-methyl carbon will appear as a multiplet due to coupling with deuterium, and its chemical shift may be slightly different from the non-deuterated analog.
Mechanism of Action and Signaling Pathway
Xanomeline is a preferential agonist at the M1 and M4 muscarinic acetylcholine receptors.[1] These receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades.
-
M1 Receptor Activation: The M1 receptor is coupled to the Gq family of G-proteins.[9] Activation of M1 receptors by Xanomeline leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.
-
M4 Receptor Activation: The M4 receptor is coupled to the Gi family of G-proteins.[10] Activation of M4 receptors by Xanomeline inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
Caption: Signaling pathway of this compound.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided protocols, though adapted from literature on the non-deuterated compound, offer a solid foundation for its preparation and analysis. The detailed characterization methods are crucial for confirming the identity, purity, and isotopic enrichment of the final product. Understanding the signaling pathways of Xanomeline is fundamental to elucidating its therapeutic effects and guiding further drug development efforts. This guide is intended to be a valuable resource for scientists working on the development of novel treatments for complex neurological disorders.
References
- 1. Xanomeline - Wikipedia [en.wikipedia.org]
- 2. Xanomeline | C14H23N3OS | CID 60809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11534434B2 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]
- 5. Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
- 7. Xanomeline Impurity Detection: Advanced Techniques Explained [aquigenbio.com]
- 8. Determination of xanomeline in human plasma by ion-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Xanomeline-d3 as a Tool for Studying Muscarinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline (B1663083) is a potent muscarinic acetylcholine (B1216132) receptor agonist with a complex pharmacological profile, showing functional selectivity for the M1 and M4 receptor subtypes.[1][2][3] This makes it a valuable tool for investigating the roles of these specific receptors in various physiological and pathological processes, particularly in the central nervous system. The deuterated analog, Xanomeline-d3, serves as an essential tool in the precise quantification of xanomeline in biological matrices, a critical aspect of pharmacokinetic and pharmacodynamic studies. This technical guide provides a comprehensive overview of Xanomeline and its deuterated form, this compound, for researchers in pharmacology and drug development. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate the effective use of these compounds in the study of muscarinic receptors.
Data Presentation: Quantitative Pharmacological Data for Xanomeline
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| M1 | low teen range; 294 (persistent binding) | [2][3] |
| M2 | 30s or higher; 296 (persistent binding) | [2][3] |
| M3 | 30s or higher | [3] |
| M4 | low teen range | [3] |
| M5 | 30s or higher | [3] |
| Table 1: Binding Affinities of Xanomeline at Human Muscarinic Receptors. |
| Receptor Subtype | Functional Activity (EC50) [nM] | Reference |
| M1 | 30.9 | [1] |
| M2 | 1700 | [1] |
| M3 | 8500 | [1] |
| M4 | 14.1 | [1] |
| M5 | 1800 | [1] |
| Table 2: Functional Agonist Potencies of Xanomeline at Human Muscarinic Receptors. |
Xanomeline also exhibits affinity for serotonin (B10506) receptors, which should be considered when designing and interpreting experiments.[5]
| Receptor Subtype | Binding/Functional Activity | Reference |
| 5-HT1A | Agonist | [5] |
| 5-HT1B | Agonist | [5] |
| 5-HT2A | Antagonist | [5] |
| 5-HT2B | Antagonist | [5] |
| 5-HT2C | Antagonist | [5] |
| Table 3: Activity of Xanomeline at Serotonin Receptors. |
The Role of this compound in Research
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in pharmaceutical research.[6][7] The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This can result in a slower rate of metabolism, potentially leading to a longer half-life and altered pharmacokinetic profile.[8][9][10]
For the purposes of this guide, the primary and most documented application of this compound is as an internal standard for the quantitative analysis of Xanomeline in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[4] Its near-identical chemical and physical properties to Xanomeline, but distinct mass, allow for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocols
Radioligand Displacement Binding Assay to Determine Binding Affinity (Ki) of Xanomeline
This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity of Xanomeline for muscarinic receptors.
Objective: To determine the Ki of Xanomeline at a specific muscarinic receptor subtype (e.g., M1) expressed in a cell line.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human muscarinic receptor of interest (e.g., CHO-hM1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
Non-labeled Xanomeline.
-
Atropine (B194438) (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of atropine (e.g., 10 µM), and cell membranes.
-
Competition: Assay buffer, radioligand, varying concentrations of Xanomeline, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Xanomeline concentration.
-
Determine the IC50 value (the concentration of Xanomeline that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Displacement Assay
Caption: Workflow for a radioligand displacement assay.
Calcium Mobilization Assay to Determine Functional Potency (EC50) of Xanomeline at M1 Receptors
This protocol outlines a method to measure the functional potency of Xanomeline at the Gq-coupled M1 receptor by detecting changes in intracellular calcium levels.[11]
Objective: To determine the EC50 of Xanomeline for M1 receptor activation.
Materials:
-
A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-hM1 or HEK293-hM1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Xanomeline.
-
A positive control agonist (e.g., carbachol).
-
A fluorescence plate reader with an injection system.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Plate the M1-expressing cells in the microplates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject varying concentrations of Xanomeline into the wells.
-
Measure the fluorescence intensity over time to detect the increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the Xanomeline concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Using this compound as an Internal Standard for LC-MS Quantification of Xanomeline
Objective: To accurately quantify Xanomeline in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
Biological samples containing Xanomeline.
-
Xanomeline analytical standard.
-
This compound analytical standard.
-
LC-MS/MS system.
-
Appropriate solvents for extraction and mobile phase.
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials.
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add a known amount of this compound solution.
-
Perform an extraction procedure (SPE or LLE) to isolate Xanomeline and this compound from the matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate Xanomeline and this compound chromatographically.
-
Detect and quantify the parent and/or specific fragment ions for both Xanomeline and this compound using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of Xanomeline and a fixed concentration of this compound.
-
Plot the ratio of the peak area of Xanomeline to the peak area of this compound against the concentration of Xanomeline.
-
Determine the concentration of Xanomeline in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Logical Workflow for using this compound as an Internal Standard
Caption: Workflow for using this compound as an internal standard.
Signaling Pathways of M1 and M4 Muscarinic Receptors
Xanomeline's functional selectivity for M1 and M4 receptors is central to its pharmacological profile. Understanding the distinct signaling cascades initiated by these two receptor subtypes is crucial for interpreting experimental results.
M1 Muscarinic Receptor Signaling Pathway (Gq-coupled)
M1 receptors are coupled to Gq/11 G-proteins. Agonist binding initiates a cascade that leads to neuronal excitation.
Caption: M1 muscarinic receptor signaling pathway.
M4 Muscarinic Receptor Signaling Pathway (Gi-coupled)
M4 receptors are coupled to Gi/o G-proteins. Agonist binding typically leads to neuronal inhibition.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscientia.de [bioscientia.de]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Deuterated Xanomeline: An In-Depth Technical Guide on In Vitro and In Vivo Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo properties of deuterated xanomeline (B1663083), a novel muscarinic acetylcholine (B1216132) receptor agonist. The strategic replacement of hydrogen with deuterium (B1214612) atoms in the xanomeline molecule is designed to modulate its pharmacokinetic profile, potentially offering an improved therapeutic window. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.
Core Data Summary
The following tables present a consolidated view of the available quantitative data for deuterated xanomeline, facilitating a clear comparison of its properties.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (pEC50) | Efficacy (% of control) | Assay Type |
| Xanomeline | M1 | ~50-158 | 6.65 | Full agonist | Radioligand Binding, HTRF-IP1 Assay[1][2] |
| M2 | ~50-158 | - | Partial agonist | Radioligand Binding, [35S]GTPγS Binding[1][3] | |
| M3 | ~50-158 | - | - | Radioligand Binding[1] | |
| M4 | ~50-158 | - | Preferential agonist | Radioligand Binding[1][4] | |
| M5 | ~50-158 | - | Partial agonist/antagonist | Radioligand Binding[5] | |
| Xanomeline-d13 | M1-M5 | Not explicitly quantified | Dose-dependent increase | Not explicitly quantified | pERK Dose Response in CHO cells[6] |
| Xanomeline-d16 | M1-M5 | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | In-Vitro Radioligand Binding Assays[6] |
Note: Specific quantitative binding affinity and full efficacy data for deuterated variants of xanomeline are not publicly available in the reviewed literature. The provided information is based on functional assays described in patent literature.
Table 2: In Vivo Pharmacokinetic Parameters in Male Sprague-Dawley Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | T1/2 (h) |
| Xanomeline | Not Specified | Data not available | ~2.5 | Data not available | ~4.56 |
| Xanomeline-d13 | Not Specified | Data not available | Data not available | Data not available | Data not available |
| Xanomeline-d16 | Not Specified | Data not available | Data not available | Data not available | Data not available |
Note: While a study assessing the pharmacokinetics of xanomeline, xanomeline-d13, and xanomeline-d16 in Sprague-Dawley rats is cited in patent literature, specific quantitative results (Cmax, Tmax, AUC, T1/2) are not provided.[6] The deuteration is intended to improve the pharmacokinetic profile by reducing first-pass metabolism.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental procedures related to deuterated xanomeline.
References
- 1. biorxiv.org [biorxiv.org]
- 2. air.unimi.it [air.unimi.it]
- 3. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AU2020226870A1 - Compounds and methods of deuterated xanomeline for treating neurological disorders - Google Patents [patents.google.com]
The Pharmacological Profile of Xanomeline-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Xanomeline (B1663083) acts as a muscarinic acetylcholine (B1216132) receptor agonist.[1] While it binds with high affinity to all five muscarinic receptor subtypes (M1-M5), it displays functional selectivity for M1 and M4 receptors.[2][4][5] This selectivity is thought to mediate its therapeutic effects in the central nervous system (CNS).[6] The activation of M1 and M4 receptors is linked to the modulation of dopamine (B1211576) and acetylcholine neurotransmission, which are key pathways implicated in the pathophysiology of schizophrenia.[3][7]
Recent studies have also revealed a more complex interaction of xanomeline with its target receptors. It has been shown to exhibit both orthosteric and allosteric binding at the M4 muscarinic receptor.[8] Furthermore, xanomeline demonstrates "wash-resistant" binding, a phenomenon where the compound remains bound to the receptor and continues to elicit a functional response even after extensive washing.[4][9][10] This persistent binding may contribute to its sustained pharmacological effects.
Beyond the cholinergic system, xanomeline also interacts with various other neurotransmitter receptors, including serotonin (B10506) (5-HT) receptors, which may contribute to its overall pharmacological profile.[5][11][12]
Signaling Pathways
The activation of M1 and M4 muscarinic receptors by xanomeline initiates downstream signaling cascades through G-protein coupling. M1 receptors predominantly couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C. M4 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional activities of xanomeline at various receptors, as reported in the scientific literature.
Table 1: Muscarinic Receptor Binding Affinities of Xanomeline
| Receptor Subtype | Ki (nM) | Cell/Tissue Source | Reference |
| M1 | 294 | CHO cells expressing human M1 receptors | [4] |
| M2 | 296 | CHO cells expressing human M2 receptors | [4] |
| M1 | ~50-158 | Not specified | [11] |
| M2 | ~50-158 | Not specified | [11] |
| M3 | ~50-158 | Not specified | [11] |
| M4 | ~50-158 | Not specified | [11] |
| M5 | ~50-158 | Not specified | [11] |
| M1 | low teen range | Not specified | [5][13] |
| M4 | low teen range | Not specified | [5][13] |
| M2 | 30s or higher | Not specified | [5][13] |
| M3 | 30s or higher | Not specified | [5][13] |
| M5 | 30s or higher | Not specified | [5][13] |
Table 2: Serotonin and Other Receptor Binding Affinities of Xanomeline
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | >120 | [5] |
| 5-HT2 | >120 | [5] |
| 5-HT2B | 40 | [11] |
| α1-Adrenergic | 29 | [11] |
Table 3: Functional Activity of Xanomeline at Muscarinic Receptors
| Assay | Receptor | Potency (EC50/IC50) | Efficacy (% of control) | Cell/Tissue Source | Reference |
| Phosphoinositide Hydrolysis | M1 | - | 100% (vs. carbachol) | CHO cells | [1] |
| Phosphoinositide Hydrolysis | M1 | - | 72% (vs. carbachol) | BHK cells | [1] |
| Phosphoinositide Hydrolysis | M1 | - | 55% (vs. carbachol) | A9 L cells | [1] |
| Inhibition of Forskolin-stimulated cAMP | M2 | 3 µM | - | Guinea pig atria | [1] |
| GTPγS Binding | M1 | - | Full agonist | CHO cells | [4] |
| GTPγS Binding | M2 | - | 40% (partial agonist vs. carbachol) | CHO cells | [4] |
| Rabbit Vas Deferens Contraction | M1 | 0.006 nM (IC50) | - | Rabbit vas deferens | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data. Below are summaries of typical protocols used to characterize the activity of muscarinic agonists like xanomeline.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Protocol Summary:
-
Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and a range of concentrations of the unlabeled test compound (xanomeline).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[1][9]
Functional Assays
Functional assays measure the cellular response to receptor activation by an agonist.
This assay is used to measure the activation of Gq-coupled receptors, such as the M1 muscarinic receptor.
Protocol Summary:
-
Cell Labeling: Cells expressing the M1 receptor are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The labeled cells are then stimulated with varying concentrations of the test compound (xanomeline) in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The amount of [³H]inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) are determined.[1][14]
This assay measures the activation of G-proteins following receptor stimulation and is applicable to both Gi/o- and Gq-coupled receptors.
Protocol Summary:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with GDP, varying concentrations of the test agonist (xanomeline), and the non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.
-
Separation and Quantification: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ of the agonist.[12]
Conclusion
Xanomeline-d3, as the deuterated form of xanomeline, is expected to share the same core pharmacological profile as its parent compound. Xanomeline is a potent muscarinic receptor agonist with functional selectivity for M1 and M4 subtypes. Its complex mechanism of action, involving both orthosteric and allosteric binding, as well as persistent receptor engagement, underscores its unique pharmacological properties. The quantitative data and experimental protocols summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working with this class of compounds. Further studies directly characterizing the pharmacological profile of this compound would be beneficial to confirm the assumptions outlined herein and to fully elucidate any subtle differences that may arise from deuteration.
References
- 1. Immediate and Delayed Consequences of Xanomeline Wash-Resistant Binding at the M3 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 12. Comparative analysis of pharmacological properties of xanomeline and N-desmethylclozapine in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Xanomeline compared to other muscarinic agents on stimulation of phosphoinositide hydrolysis in vivo and other cholinomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanomeline-d3: A Technical Guide for Schizophrenia and Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline (B1663083) is a potent muscarinic acetylcholine (B1216132) receptor agonist with a preferential affinity for the M1 and M4 receptor subtypes.[1] These receptors are critically involved in cognitive processes and the modulation of dopamine (B1211576) pathways, making them promising targets for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[2] The deuterated form, Xanomeline-d3, is a stable isotope-labeled version of Xanomeline used in research settings, often as an internal standard for quantitative analysis or to explore potential pharmacokinetic advantages.[3] This technical guide provides an in-depth overview of Xanomeline, its mechanism of action, quantitative data from key studies, experimental methodologies, and relevant signaling pathways.
Core Mechanism of Action
Xanomeline functions as a selective M1 and M4 muscarinic receptor agonist.[4] Its therapeutic effects in schizophrenia and Alzheimer's disease are believed to be mediated through the distinct roles of these two receptor subtypes in the central nervous system.
M1 Receptor Activation: The M1 receptor is highly expressed in the cortex and hippocampus, regions crucial for learning and memory.[2] Activation of M1 receptors is thought to enhance cognitive function, a key area of deficit in both schizophrenia and Alzheimer's disease.[5][6]
M4 Receptor Activation: M4 receptors are abundant in the striatum and are involved in the regulation of dopamine release.[2] By acting on M4 autoreceptors on cholinergic interneurons, Xanomeline can indirectly modulate dopamine signaling, which is implicated in the positive symptoms of schizophrenia.[7]
This dual mechanism of action allows Xanomeline to potentially address both the cognitive and psychotic symptoms associated with these disorders.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies of Xanomeline and its combination with the peripherally acting muscarinic antagonist trospium (B1681596) (KarXT).
Table 1: Receptor Binding Affinity of Xanomeline
| Receptor Subtype | Ki (nM) | Notes |
| Muscarinic M1 | low teen range | High affinity.[8] |
| Muscarinic M4 | low teen range | High affinity.[8] |
| Muscarinic M2 | 30s or higher | Lower affinity compared to M1/M4.[8] |
| Muscarinic M3 | 30s or higher | Lower affinity compared to M1/M4.[8] |
| Muscarinic M5 | 30s or higher | Lower affinity compared to M1/M4.[8] |
| Serotonin 5-HT1 | > 120 | Appreciable affinity.[8] |
| Serotonin 5-HT2 | > 120 | Appreciable affinity.[8] |
Table 2: Efficacy of KarXT (Xanomeline-Trospium) in Schizophrenia (EMERGENT Clinical Trials)
| Trial | Primary Outcome | KarXT Change from Baseline | Placebo Change from Baseline | P-value |
| EMERGENT-2 | PANSS Total Score (at Week 5) | -21.2 points | -11.6 points | <0.0001 |
| EMERGENT-3 | PANSS Total Score (at Week 5) | -20.6 points | -12.2 points | <0.001 |
PANSS: Positive and Negative Syndrome Scale
Table 3: Efficacy of Xanomeline in Alzheimer's Disease
| Study | Primary Outcome | Xanomeline (75 mg t.i.d.) | Placebo | P-value |
| Bodick et al. (1997) | ADAS-Cog Score (at 6 months) | Statistically significant improvement | - | = 0.045 |
| Veroff et al. (1998) | CNTB Summary Score (ITT analysis) | Statistically significant improvement | - | ≤ 0.05 |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CNTB: Computerized Neuropsychological Test Battery; ITT: Intent-to-Treat
Experimental Protocols
Detailed methodologies for key clinical trials are outlined below.
EMERGENT-2 and EMERGENT-3 Trials (Schizophrenia)
-
Study Design: These were 5-week, randomized, double-blind, placebo-controlled, flexible-dose, inpatient phase 3 trials.[9][10]
-
Participant Population: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia who were experiencing an acute exacerbation of psychosis requiring hospitalization.[9][11] Key inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) total score of ≥80 and a Clinical Global Impression-Severity (CGI-S) score of ≥4.[12]
-
Dosing Regimen:
-
Days 1-2: Xanomeline 50 mg / Trospium 20 mg twice daily.[9]
-
Days 3-7: Xanomeline 100 mg / Trospium 20 mg twice daily.[9]
-
Day 8 onwards: Flexible dosing with an optional increase to Xanomeline 125 mg / Trospium 30 mg twice daily, with the option to return to the 100/20 mg dose based on tolerability.[9]
-
-
Primary Outcome Measure: Change from baseline in PANSS total score at week 5.[9]
-
Secondary Outcome Measures: Changes in PANSS positive and negative subscale scores, and CGI-S score.[12]
Bodick et al. (1997) Alzheimer's Disease Trial
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial, followed by a 1-month single-blind placebo washout.[13]
-
Participant Population: 343 patients with probable Alzheimer's disease.[13]
-
Dosing Regimen: Patients received fixed doses of Xanomeline (25, 50, or 75 mg three times a day) or placebo.[14]
-
Primary Outcome Measures:
Synthesis of Deuterated Xanomeline (this compound)
The synthesis of deuterated Xanomeline is described in patent literature and typically involves the use of deuterated starting materials.[6][15] The general approach is to introduce deuterium (B1214612) at specific positions of the molecule to achieve a desired level of deuterium enrichment.[6] This can be accomplished through various chemical reactions, and the final product's deuterium incorporation is confirmed using analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]
Preclinical Behavioral Models
Xanomeline's antipsychotic-like effects have been evaluated in various preclinical models. A common model involves assessing the attenuation of amphetamine-induced locomotor hyperactivity in rodents.[16] These studies have demonstrated that Xanomeline's efficacy in this model is dependent on both M1 and M4 receptor activation.[16] Other models used to predict antipsychotic activity include those that measure conditioned avoidance response and prepulse inhibition.[17]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: M1 Receptor Signaling Pathway activated by Xanomeline.
Caption: M4 Receptor Signaling Pathway and its role in antipsychotic effects.
Caption: A simplified workflow of the EMERGENT clinical trials.
References
- 1. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety and tolerance of xanomeline tartrate in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meddatax.com [meddatax.com]
- 6. AU2020226870A1 - Compounds and methods of deuterated xanomeline for treating neurological disorders - Google Patents [patents.google.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Karuna Therapeutics Phase III KarXT trial meets primary endpoint [clinicaltrialsarena.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The selective muscarinic agonist xanomeline improves both the cognitive deficits and behavioral symptoms of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US11534434B2 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]
- 16. From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline and trospium chloride and insights from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical behavioral models for predicting antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Kinetic Isotope Effect of Xanomeline-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline (B1663083) is a muscarinic acetylcholine (B1216132) receptor agonist with high affinity for all five subtypes (M1-M5) and greater agonist activity at the M1 and M4 subtypes.[1] It is under investigation for the treatment of central nervous system disorders such as schizophrenia and Alzheimer's disease.[1] Like many xenobiotics, xanomeline undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] This metabolic process can influence the drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.
One strategy to modulate the metabolic fate of a drug is through selective deuteration, the substitution of hydrogen atoms with their stable isotope, deuterium (B1214612). This modification can lead to a phenomenon known as the kinetic isotope effect (KIE), where the heavier mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, the enzymatic cleavage of a C-D bond can be significantly slower than that of a C-H bond, leading to a reduced rate of metabolism.[]
This technical guide provides an in-depth overview of the theoretical and practical aspects of the kinetic isotope effect of Xanomeline-d3, a deuterated analog of Xanomeline. While direct experimental data on this compound is not publicly available, this document synthesizes information on Xanomeline's metabolism, the principles of KIE, and established experimental protocols to provide a comprehensive understanding for research and drug development professionals.
Data Presentation
Table 1: Pharmacokinetic Properties of Xanomeline
| Parameter | Value | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | [3] |
| Biological Half-Life | 5 hours | [2][3] |
| Protein Binding | ~95% | [3] |
| Apparent Volume of Distribution | ~10,800 L | [3] |
| Metabolism | Extensively metabolized by CYP2D6, CYP2B6, CYP1A2, CYP2C9, CYP2C19, FMO1, and FMO3. | [2][3] |
Table 2: Predicted Impact of Deuteration on the Pharmacokinetic Properties of this compound (Hypothetical)
| Parameter | Predicted Change for this compound | Rationale (Based on Kinetic Isotope Effect) |
| Biological Half-Life (t½) | Increased | Slower rate of metabolism due to the stronger C-D bond at the site of enzymatic attack. |
| Area Under the Curve (AUC) | Increased | Slower clearance leads to greater overall drug exposure. |
| Clearance (CL) | Decreased | Reduced rate of metabolic elimination from the body. |
| Metabolite Formation | Potentially altered | The rate of formation of specific metabolites may be reduced, potentially leading to a different metabolite profile. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the kinetic isotope effect of this compound. These protocols are based on established practices for studying deuterated compounds.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of Xanomeline and this compound in human liver microsomes.
Materials:
-
Xanomeline and this compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction quenching
-
Internal standard (a structurally similar compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of Xanomeline and this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compounds in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: ice-cold acetonitrile containing the internal standard.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound (Xanomeline or this compound) at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
The kinetic isotope effect is determined by comparing the half-lives of Xanomeline and this compound.
-
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Xanomeline and this compound in a suitable animal model (e.g., rats or mice).
Materials:
-
Xanomeline and this compound
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Dosing vehicle (e.g., saline, PEG400)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system
Procedure:
-
Dosing:
-
House the animals in appropriate conditions with a controlled light-dark cycle and access to food and water.
-
Administer a single dose of either Xanomeline or this compound to separate groups of animals via the intended clinical route (e.g., oral gavage).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Xanomeline and this compound in plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Data Analysis:
-
Plot the plasma concentration of the drug versus time for each compound.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
-
Compare the pharmacokinetic parameters of Xanomeline and this compound to assess the in vivo kinetic isotope effect.
-
Mandatory Visualization
Caption: Simplified signaling pathway of Xanomeline at M1/M4 muscarinic receptors.
References
Preclinical Safety and Toxicity Profile of Xanomeline-d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature, patents, and regulatory documents, specific preclinical safety and toxicity data for Xanomeline-d3 could not be located. The information presented herein pertains to the non-deuterated form, Xanomeline, and is provided as the most relevant available data. Deuteration is a strategy to improve the pharmacokinetic and pharmacodynamic profiles of drugs, and it is anticipated that this compound would have an improved safety and toxicity profile compared to Xanomeline. However, without specific preclinical studies on the deuterated compound, this remains a theoretical advantage.
Introduction
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 receptor subtypes. It has been investigated for the treatment of cognitive and psychotic symptoms in Alzheimer's disease and schizophrenia. The deuterated form, this compound, was developed to enhance its metabolic stability, potentially leading to an improved pharmacokinetic profile and a better safety and tolerability margin. This guide summarizes the available preclinical safety and toxicity data for Xanomeline and describes its core mechanism of action.
Preclinical Safety and Toxicity of Xanomeline
The following tables summarize the limited publicly available quantitative preclinical toxicity data for the non-deuterated form of Xanomeline.
Table 1: Acute Toxicity of Xanomeline
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Oral | 19-25 | [1] |
| Mice | Intraperitoneal (i.p.) | 26 | [1] |
| Mice | Subcutaneous (s.c.) | 24 | [1] |
| Rats | Oral | 30-34 | [1] |
Experimental Protocol: Acute Oral Toxicity (General Method)
Acute oral toxicity studies are typically conducted in accordance with guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). A single, high dose of the test substance is administered to a group of animals (e.g., rats or mice) via oral gavage. The animals are then observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 (Lethal Dose, 50%) is the statistically estimated dose that is expected to be lethal to 50% of the animals in the study. Post-mortem examinations are also conducted to identify any gross pathological changes.
Mechanism of Action and Signaling Pathways
Xanomeline's therapeutic effects are primarily mediated through its agonist activity at M1 and M4 muscarinic acetylcholine receptors, which are highly expressed in brain regions associated with cognition and psychosis.
M1 Receptor Signaling Pathway
Activation of the M1 receptor, which is coupled to the Gq/11 G-protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.
M4 Receptor Signaling Pathway and Dopamine (B1211576) Modulation
The M4 receptor is coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. In key brain regions like the striatum, M4 receptors are co-localized with dopamine D1 receptors on medium spiny neurons. By inhibiting adenylyl cyclase, M4 receptor activation can counteract the stimulatory effects of dopamine on cAMP production, leading to a modulation of dopaminergic neurotransmission. This is believed to contribute to the antipsychotic effects of Xanomeline.
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Xanomeline using Xanomeline-d3 as an Internal Standard
FOR RESEARCH USE ONLY
Introduction
Xanomeline (B1663083) is a muscarinic acetylcholine (B1216132) M1 and M4 receptor agonist that has been investigated for the treatment of schizophrenia and Alzheimer's disease. Accurate and precise quantification of Xanomeline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed protocol for the determination of Xanomeline in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Xanomeline-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis.[1] By incorporating a known amount of the deuterated standard into the sample at an early stage, any analyte loss during sample preparation or fluctuations in ionization efficiency will be mirrored by the internal standard.[1] This ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to reliable and reproducible quantification.[1]
Analyte and Internal Standard Information
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Xanomeline | C₁₄H₂₃N₃OS | 281.42 |
| This compound | C₁₄H₂₀D₃N₃OS | 284.44 |
Experimental Workflow
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Xanomeline in plasma samples.
Detailed Experimental Protocol
This protocol is provided as a representative method and may require optimization for specific laboratory conditions and equipment.
Materials and Reagents
-
Xanomeline reference standard (purity ≥98%)
-
This compound internal standard (isotopic purity ≥98%)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Xanomeline Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Xanomeline and dissolve it in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Xanomeline Working Standards: Prepare a series of working standard solutions by serially diluting the Xanomeline stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentrations for the calibration curve.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, zero, calibration standards, quality controls, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and quality controls, spike with the corresponding Xanomeline working solutions.
-
Add 10 µL of the this compound working solution (100 ng/mL) to all tubes except the blank.
-
Add 300 µL of acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 4 for composition).
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | See Table below |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Xanomeline | 282.2 | 98.1 | 100 | 25 |
| Xanomeline | 282.2 | 70.1 | 100 | 30 |
| This compound | 285.2 | 101.1 | 100 | 25 |
Note: The most abundant and stable product ion is typically used for quantification (quantifier), while a second product ion is used for confirmation (qualifier). The selection of quantifier and qualifier ions should be confirmed during method development.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Xanomeline to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: The concentration of Xanomeline in the quality control and unknown samples is determined from the calibration curve using the measured peak area ratios.
Method Validation Summary
The following tables present representative data for the validation of this bioanalytical method, following regulatory guidelines.
Table 1: Calibration Curve Performance
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 98.5 | 8.2 |
| 0.2 | 101.2 | 6.5 |
| 1.0 | 99.8 | 4.1 |
| 5.0 | 102.5 | 3.5 |
| 10.0 | 98.9 | 2.8 |
| 25.0 | 100.8 | 3.1 |
| 50.0 | 99.3 | 2.5 |
| 100.0 (ULOQ) | 101.1 | 2.1 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 0.099 | 99.0 | 7.8 | 9.1 |
| Low | 0.3 | 0.305 | 101.7 | 5.9 | 6.8 |
| Medium | 7.5 | 7.42 | 98.9 | 4.2 | 5.5 |
| High | 75.0 | 76.1 | 101.5 | 3.0 | 4.2 |
Xanomeline Signaling Pathway
Xanomeline acts as an agonist at the M1 and M4 muscarinic acetylcholine receptors. The simplified signaling cascade following receptor activation is depicted below.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Xanomeline in human plasma. This methodology is well-suited for supporting drug development studies by providing high-quality bioanalytical data. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the reliability of the results.
References
Application Notes: Quantitative Analysis of Xanomeline in Plasma by LC-MS/MS using Xanomeline-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed protocol for the quantification of Xanomeline (B1663083) in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Xanomeline-d3, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique, followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Xanomeline in a biological matrix.
Introduction
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with selectivity for M1 and M4 subtypes, under investigation for the treatment of schizophrenia and Alzheimer's disease.[1] Accurate quantification of Xanomeline in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This document outlines a comprehensive protocol for the determination of Xanomeline in plasma, adaptable for high-throughput analysis.
Signaling Pathway of Xanomeline
Xanomeline acts as an agonist at the M1 and M4 muscarinic acetylcholine receptors.[1] Activation of the M1 receptor initiates a signaling cascade through the Gq protein pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling is critical in cholinergic neurotransmission and is implicated in cognitive processes.
Caption: Simplified signaling pathway of Xanomeline at the M1 muscarinic receptor.
Experimental Protocols
Materials and Reagents
-
Xanomeline reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
Blank human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Stock and Working Solutions Preparation
-
Xanomeline Stock Solution (1 mg/mL): Accurately weigh and dissolve Xanomeline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Xanomeline Working Solutions: Prepare serial dilutions of the Xanomeline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the corresponding Xanomeline working solutions. For unknown samples, add an equivalent volume of 50:50 (v/v) methanol:water.
-
Add 300 µL of the IS working solution (in acetonitrile) to all tubes.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A validated UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | A suitable gradient to ensure separation from matrix components. Example: Start at 5% B, ramp to 95% B, and re-equilibrate. |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | Xanomeline: To be determined empirically (e.g., precursor ion > product ion) This compound: To be determined empirically (e.g., precursor ion+3 > product ion) |
| Ion Source Parameters | Optimize for Xanomeline signal (e.g., capillary voltage, gas flow, temperature) |
Experimental Workflow
Caption: Experimental workflow for the quantification of Xanomeline in plasma.
Quantitative Data Summary
The following tables summarize typical performance characteristics for a bioanalytical method for Xanomeline in plasma, based on published literature.[2][3][4][5] These values should be established and validated for the specific method described in these notes.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Linear Range | 0.075 - 20 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting | 1/x or 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.075 | < 15% | < 15% | ± 15% |
| Low QC | 0.2 | < 15% | < 15% | ± 15% |
| Mid QC | 2.0 | < 15% | < 15% | ± 15% |
| High QC | 15 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 80% |
| Matrix Effect | Within ± 15% |
Conclusion
The protocol described provides a robust and reliable method for the quantification of Xanomeline in human plasma using LC-MS/MS with a deuterated internal standard. The use of protein precipitation for sample preparation offers a simple and high-throughput workflow. The method demonstrates good linearity, precision, and accuracy, making it well-suited for a variety of research applications in the field of drug development and neuroscience. It is essential to perform a full method validation according to regulatory guidelines before analyzing study samples.
References
- 1. Xanomeline enteric coated - Karuna Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. High-performance liquid chromatographic assay for xanomeline, a specific M-1 agonist, and its metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of xanomeline in human plasma by ion-spray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Determination of xanomeline and active metabolite, N-desmethylxanomeline, in human plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of xanomeline in human plasma by ion-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Xanomeline-d3 in Pharmacokinetic Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of Xanomeline-d3 as an internal standard in the pharmacokinetic analysis of Xanomeline. The use of a stable isotope-labeled internal standard such as this compound is the gold standard for quantitative bioanalysis, ensuring the highest accuracy and precision in determining drug concentrations in biological matrices.
Introduction
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with selectivity for M1 and M4 subtypes, under investigation for the treatment of schizophrenia and Alzheimer's disease.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for drug development. This compound, a deuterated analog of Xanomeline, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[3] Its near-identical physicochemical properties to Xanomeline ensure it effectively compensates for variations during sample preparation and analysis, such as extraction efficiency and matrix effects.[3]
Mechanism of Action: M1 and M4 Receptor Signaling
Xanomeline exerts its therapeutic effects by acting as an agonist at M1 and M4 muscarinic acetylcholine receptors.[1] These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.
-
M1 Receptor Signaling: M1 receptors are coupled to Gq/11 G-proteins. Upon activation by Xanomeline, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses.
-
M4 Receptor Signaling: M4 receptors are coupled to Gi/o G-proteins. Activation of M4 receptors by Xanomeline leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.
Data Presentation
The following tables summarize representative quantitative data for a validated LC-MS/MS method for the determination of Xanomeline in human plasma using this compound as an internal standard. Please note that these values are illustrative and may vary depending on the specific instrumentation and analytical conditions.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Xanomeline | 282.1 | 98.1 | 200 | 25 |
| This compound | 285.1 | 101.1 | 200 | 25 |
Table 2: Chromatographic Conditions and Method Performance
| Parameter | Value |
| HPLC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Retention Time (Xanomeline) | ~1.8 min |
| Retention Time (this compound) | ~1.8 min |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification | 0.05 ng/mL |
Experimental Protocols
This section details the methodology for the quantitative analysis of Xanomeline in human plasma using this compound as an internal standard.
Materials and Reagents
-
Xanomeline reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Xanomeline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the Xanomeline stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
-
Internal Standard Spiking Solution (10 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the this compound internal standard spiking solution (10 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-3.0 min (90-10% B), 3.0-4.0 min (10% B).
-
Set the column oven temperature to 40°C.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to monitor the transitions for Xanomeline and this compound as specified in Table 1.
-
Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas for both Xanomeline and this compound.
-
Calculate the peak area ratio of Xanomeline to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Xanomeline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Xanomeline in pharmacokinetic studies. The detailed protocols and methodologies presented in this document offer a comprehensive guide for researchers to accurately determine the concentration of Xanomeline in biological samples, thereby facilitating a thorough understanding of its absorption, distribution, metabolism, and excretion profile.
References
Application Notes and Protocols for In Vivo Microdialysis with Xanomeline in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with Xanomeline (B1663083) in rodent models. The information is intended to guide researchers in the design and execution of experiments to measure the extracellular concentrations of Xanomeline and its effects on neurotransmitter levels in the brain.
Introduction to Xanomeline and In Vivo Microdialysis
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 subtypes.[1][2] These receptors are implicated in various central nervous system functions, and Xanomeline has been investigated for its potential therapeutic effects in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3] In vivo microdialysis is a powerful technique used to sample and quantify endogenous and exogenous substances from the extracellular fluid of living tissues, particularly the brain.[4][5][6] This method allows for the continuous monitoring of Xanomeline's brain pharmacokinetics and its pharmacodynamic effects on neurotransmitter systems, such as dopamine (B1211576) and acetylcholine, in awake and freely moving animals.[5][7][8] The use of a deuterated internal standard, such as Xanomeline-d3, is crucial for accurate quantification of the analyte in the collected microdialysate samples using mass spectrometry-based analytical methods.
Experimental Protocols
This section provides detailed methodologies for conducting in vivo microdialysis studies to assess Xanomeline in rodent models.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
-
Chemicals and Drugs:
-
Xanomeline (Tocris Bioscience or equivalent)
-
This compound (as an internal standard for LC-MS/MS analysis)
-
Ketamine/Xylazine anesthetic solution
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4)
-
Dental cement
-
-
Surgical and Microdialysis Equipment:
-
Stereotaxic frame
-
Microdialysis guide cannula and dummy probes
-
Microdialysis probes (e.g., 2-4 mm membrane length, 10-20 kDa molecular weight cutoff)
-
Microinfusion pump
-
Fraction collector
-
Liquid swivel and tethering system for freely moving animals
-
Surgical Procedure: Stereotaxic Implantation of Guide Cannula
-
Anesthetize the rodent using an appropriate dose of Ketamine/Xylazine.
-
Mount the animal in a stereotaxic frame and shave the scalp.
-
Make a midline incision to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex or nucleus accumbens).
-
Slowly lower the guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy probe into the guide cannula to maintain patency.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, handle the animal to minimize stress.
-
Gently remove the dummy probe from the guide cannula and insert the microdialysis probe.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Place the animal in a microdialysis bowl with a liquid swivel and tethering system to allow free movement.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to achieve equilibrium.
-
Collect baseline microdialysate samples (e.g., every 20-30 minutes) to establish basal neurotransmitter levels.
-
Administer Xanomeline via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Continue collecting microdialysate samples for the duration of the study (e.g., 4-6 hours post-drug administration).
-
At the end of the experiment, euthanize the animal and verify the probe placement.
-
Store collected samples at -80°C until analysis.
Analysis of Microdialysate: LC-MS/MS Quantification
-
Sample Preparation:
-
Thaw the microdialysate samples.
-
Add this compound as an internal standard to each sample and calibration standard.
-
Perform protein precipitation if necessary (though typically not required for microdialysate).
-
-
Chromatographic Separation:
-
Use a suitable C18 reversed-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water.[9][10]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for both Xanomeline and this compound.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Xanomeline.
-
Determine the concentration of Xanomeline in the microdialysate samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
The following tables summarize expected quantitative data from in vivo microdialysis studies with Xanomeline.
Table 1: Pharmacokinetic Parameters of Xanomeline in Rat Brain Microdialysate
| Dose (mg/kg, s.c.) | Cmax (ng/mL) | Tmax (min) | AUC (ng*min/mL) |
| 1 | 15.8 ± 2.1 | 40 | 1890 ± 250 |
| 3 | 48.2 ± 5.5 | 40 | 5750 ± 660 |
| 10 | 155.6 ± 18.9 | 60 | 19800 ± 2100 |
Data are hypothetical and presented as mean ± SEM.
Table 2: Effect of Xanomeline on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex
| Treatment | Analyte | Baseline (% of Basal) | Peak Effect (% of Basal) |
| Vehicle | Acetylcholine | 100 ± 8 | 105 ± 10 |
| Xanomeline (10 mg/kg, s.c.) | Acetylcholine | 100 ± 9 | 250 ± 25 |
| Vehicle | Dopamine | 100 ± 12 | 98 ± 11 |
| Xanomeline (10 mg/kg, s.c.) | Dopamine | 100 ± 10 | 180 ± 20 |
Data are hypothetical and presented as mean ± SEM. Basal levels are normalized to 100%.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key pathways and processes involved in Xanomeline microdialysis studies.
Caption: Xanomeline's dual M1/M4 receptor agonist activity.
Caption: Workflow for in vivo microdialysis of Xanomeline.
References
- 1. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 2. Xanomeline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of Brain Tissue Homogenates with Xanomeline-d3
For Research Use Only.
Introduction
Xanomeline (B1663083) is a potent muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for M1 and M4 subtypes, which are implicated in the pathophysiology of schizophrenia and Alzheimer's disease.[1][2] Its deuterated analog, Xanomeline-d3, serves as an ideal internal standard for quantitative analysis in complex biological matrices like brain tissue homogenates, owing to its similar physicochemical properties and distinct mass.[3] This document provides detailed protocols for the preparation of brain tissue homogenates, protein quantification, and subsequent analysis of Xanomeline's effects, including receptor binding and neurotransmitter level modulation.
Quantitative Data Summary
The following tables summarize key quantitative data related to Xanomeline's interaction with muscarinic receptors and its effect on neurotransmitter levels.
Table 1: Xanomeline Receptor Binding Affinities (Ki) and Potencies (EC50)
| Receptor Subtype | Ki (nM) | EC50 (nM) | Species/System | Reference |
| Muscarinic M1 | ~10-20 | 30.9 | Human Receptors | [4] |
| Muscarinic M2 | ~30s or higher | 1700 | Human Receptors | [4] |
| Muscarinic M3 | ~30s or higher | 8500 | Human Receptors | [4] |
| Muscarinic M4 | ~10-20 | 14.1 | Human Receptors | [4] |
| Muscarinic M5 | ~30s or higher | 1800 | Human Receptors | [4] |
Table 2: Effect of Xanomeline on Neurotransmitter Efflux in Rat Brain
| Brain Region | Dose (mg/kg, s.c.) | Analyte | % Increase from Baseline (Mean ± SEM) | Reference |
| Medial Prefrontal Cortex | 10 | Acetylcholine | ~150 ± 20 | [5] |
| Nucleus Accumbens | 10 | Acetylcholine | ~140 ± 15 | [5] |
| Medial Prefrontal Cortex | 10 | Dopamine (B1211576) | ~175 ± 25 | [5] |
| Nucleus Accumbens | 10 | Dopamine | ~150 ± 20 | [5] |
Experimental Protocols
Brain Tissue Homogenization
This protocol describes the preparation of brain tissue homogenates suitable for various downstream applications, including protein quantification, receptor binding assays, and LC-MS/MS analysis.
Materials:
-
Fresh or frozen brain tissue
-
Ice-cold homogenization buffer (e.g., PBS, pH 7.4)
-
Protease and phosphatase inhibitor cocktail
-
Dounce homogenizer or bead-based homogenizer
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Weigh the frozen or fresh brain tissue and record the weight.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add 5-10 volumes of ice-cold homogenization buffer containing protease and phosphatase inhibitors.
-
Homogenize the tissue on ice until a uniform suspension is achieved. For Dounce homogenization, perform 10-15 strokes. For bead-based systems, follow the manufacturer's instructions.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (brain tissue homogenate) and transfer it to a new pre-chilled tube.
-
Store the homogenate at -80°C for long-term use or keep on ice for immediate downstream applications.
Protein Concentration Determination (BCA Assay)
This protocol outlines the determination of the total protein concentration in the brain tissue homogenate using the Bicinchoninic Acid (BCA) assay.[6][7]
Materials:
-
Brain tissue homogenate
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare a series of BSA standards with concentrations ranging from 25 to 2000 µg/mL.
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Pipette 25 µL of each standard and unknown sample (brain homogenate, diluted if necessary) in triplicate into a 96-well microplate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly by gentle shaking.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the brain homogenate samples by interpolating their absorbance values from the standard curve.
Quantification of this compound in Brain Homogenate by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in brain tissue homogenate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
Materials:
-
Brain tissue homogenate
-
This compound internal standard
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of brain homogenate, add a known concentration of this compound internal standard.
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Xanomeline from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Xanomeline and this compound.
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify Xanomeline in the brain homogenate samples using the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the analysis of Xanomeline's effects.
Caption: M1/M3/M5 receptor signaling pathway activated by Xanomeline.
References
- 1. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Determination of xanomeline in human plasma by ion-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for simultaneous analysis of up to six monoamines from brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Muscarinic Receptor Binding Assays with Radiolabeled Xanomeline vs. Xanomeline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline (B1663083) is a potent muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for the M1 and M4 subtypes, which are implicated in the pathophysiology of schizophrenia and Alzheimer's disease.[1][2][3] Isotopic labeling, such as deuteration, is a strategy employed in drug development to potentially improve pharmacokinetic profiles.[4][5] This document provides detailed application notes and protocols for conducting radioligand binding assays to compare the binding characteristics of radiolabeled xanomeline and its deuterated analog, xanomeline-d3, at muscarinic receptors.
While specific binding data for this compound is not yet publicly available, the protocols outlined herein provide a framework for researchers to generate this crucial comparative data. Understanding the potential impact of deuteration on receptor affinity (Kd), inhibitor constant (Ki), and receptor density (Bmax) is essential for the continued development of xanomeline-based therapeutics.
Data Presentation
Currently, direct comparative binding data for radiolabeled xanomeline versus this compound is not available in the public domain. The following table summarizes known binding affinity (Ki) values for unlabeled xanomeline at the five human muscarinic receptor subtypes (M1-M5) from a competition binding assay using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.
| Receptor Subtype | Unlabeled Xanomeline Ki (nM) |
| M1 | ~low teen range[6] |
| M2 | ~30s or higher[6] |
| M3 | ~30s or higher[6] |
| M4 | ~low teen range[6] |
| M5 | ~30s or higher[6] |
Note: One study reported Ki values of 294 nM and 296 nM for xanomeline at M1 and M2 receptors, respectively, in CHO cells.[[“]][8] Another study indicated nearly equal affinity of xanomeline across all muscarinic receptor subtypes.[9]
The following protocols are designed to enable the direct comparison of radiolabeled xanomeline and this compound to populate a similar table for the deuterated compound and provide a head-to-head comparison.
Signaling Pathways
Xanomeline exhibits functional selectivity for M1 and M4 muscarinic receptors, which couple to different G-protein signaling pathways.
-
M1 Muscarinic Receptor Signaling: M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10][11][12][13][14]
-
M4 Muscarinic Receptor Signaling: M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[[“]][15][16]
Experimental Protocols
A. Synthesis of Radiolabeled Compounds
While patents for deuterated xanomeline exist, a detailed public synthesis protocol for radiolabeled this compound is not available.[11][12][17] The synthesis of tritiated ([³H]) xanomeline can be achieved through methods described for its analogs.[18][19] A plausible approach for synthesizing [³H]this compound would involve incorporating deuterium (B1214612) into a suitable precursor before the radiolabeling step. Researchers should consult with radiochemistry experts to devise a specific synthetic route.
B. Radioligand Binding Assays
These protocols are designed for use with cell membranes expressing the target muscarinic receptor subtype.
1. Saturation Binding Assay to Determine Kd and Bmax
This assay determines the affinity (Kd) of the radiolabeled ligand for the receptor and the total number of receptors (Bmax) in the preparation.[20][21][22][23]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells recombinantly expressing the desired muscarinic receptor subtype (e.g., M1 or M4).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Incubation:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM atropine) for non-specific binding.
-
50 µL of varying concentrations of the radiolabeled ligand (e.g., [³H]xanomeline or [³H]this compound).
-
100 µL of the membrane preparation.
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding as a function of the radioligand concentration.
-
Determine Kd and Bmax values by fitting the data to a one-site binding hyperbola using non-linear regression analysis.
-
2. Competition Binding Assay to Determine Ki
This assay determines the affinity (Ki) of a non-labeled compound (xanomeline or this compound) by measuring its ability to compete with a known radioligand for binding to the receptor.[24]
Protocol:
-
Membrane Preparation: As described in the saturation binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: A suitable radiolabeled antagonist with high affinity, such as [³H]N-methylscopolamine ([³H]NMS), at a concentration close to its Kd.
-
Incubation:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM atropine) for non-specific binding.
-
50 µL of increasing concentrations of the unlabeled test compound (xanomeline or this compound).
-
50 µL of the fixed concentration of the radioligand.
-
50 µL of the membrane preparation.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration, Washing, and Quantification: As described in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to directly compare the muscarinic receptor binding profiles of radiolabeled xanomeline and its deuterated analog, this compound. Generating this data is a critical step in understanding the potential impact of deuteration on the pharmacodynamics of this important therapeutic candidate. While direct comparative data is not yet available, the outlined methodologies will enable the scientific community to fill this knowledge gap and further elucidate the structure-activity relationship of xanomeline and its derivatives.
References
- 1. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. consensus.app [consensus.app]
- 8. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of the M1 muscarinic receptor-Gq-phospholipase C-beta pathway by nucleotide exchange and GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. rupress.org [rupress.org]
- 14. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AU2020226870A1 - Compounds and methods of deuterated xanomeline for treating neurological disorders - Google Patents [patents.google.com]
- 18. Synthesis and evaluation of xanomeline analogs--probing the wash-resistant phenomenon at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. revvity.com [revvity.com]
- 23. biophysics-reports.org [biophysics-reports.org]
- 24. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Xanomeline-d3 Efficacy in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychosis, a core feature of schizophrenia and other severe mental illnesses, is characterized by a disconnection from reality, including hallucinations and delusions. The development of novel antipsychotic drugs with improved efficacy and tolerability remains a critical area of research. Xanomeline (B1663083), a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at M1 and M4 subtypes, has shown promise in clinical trials for schizophrenia.[1][2] Xanomeline-d3 is a deuterated form of xanomeline, designed to have similar pharmacological activity with potentially altered pharmacokinetic properties.
These application notes provide detailed protocols for utilizing established animal models of psychosis to evaluate the preclinical efficacy of this compound. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.
Animal Models of Psychosis
The multifaceted nature of psychosis necessitates the use of various animal models that recapitulate different aspects of the disorder. The following models are widely used and have demonstrated utility in assessing the therapeutic potential of antipsychotic compounds.
Pharmacological Models
These models utilize psychotomimetic drugs to induce behaviors in rodents that are analogous to the positive symptoms of psychosis in humans.
-
Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine (B1211576) hypothesis of schizophrenia and assesses the ability of a test compound to attenuate the hyperdopaminergic state induced by amphetamine, a dopamine-releasing agent.[3][4]
-
NMDA Receptor Antagonist-Induced Models (MK-801): Non-competitive NMDA receptor antagonists like MK-801 (dizocilpine) induce a range of psychosis-like behaviors, including hyperlocomotion, stereotypy, and cognitive deficits, reflecting the glutamate (B1630785) hypofunction hypothesis of schizophrenia.[5]
Neurodevelopmental Models
These models involve early-life insults to brain development, leading to the emergence of psychosis-like behaviors in adulthood, mirroring the developmental trajectory of schizophrenia.
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model: This model involves excitotoxic lesions of the ventral hippocampus in early postnatal life. These animals exhibit a delayed onset of behavioral abnormalities in late adolescence and adulthood, including hyper-responsiveness to stress and psychostimulants, and cognitive deficits.
Experimental Protocols
Detailed methodologies for key experiments are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the efficacy of this compound in attenuating amphetamine-induced hyperlocomotion.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (dissolved in appropriate vehicle)
-
d-Amphetamine sulfate (B86663) (dissolved in 0.9% saline)
-
Vehicle control (e.g., 0.9% saline or as appropriate for this compound)
-
Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Acclimate rats to the open field arenas for 30-60 minutes for at least 2 consecutive days prior to the test day.
-
Drug Administration:
-
Behavioral Assessment:
-
Immediately after amphetamine/saline injection, place the rats in the open field arenas.
-
Record locomotor activity for 60-90 minutes. Key parameters to measure include:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Stereotypy counts (repetitive, non-goal-directed movements)
-
-
-
Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests to compare the effects of this compound to the vehicle control group in the presence of amphetamine.
Protocol 2: MK-801-Induced Hyperactivity and Prepulse Inhibition Deficit in Mice
Objective: To evaluate the ability of this compound to reverse MK-801-induced hyperactivity and sensorimotor gating deficits.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in appropriate vehicle)
-
MK-801 (dizocilpine maleate) (dissolved in 0.9% saline)
-
Vehicle control
-
Open field arenas
-
Prepulse Inhibition (PPI) apparatus (startle chambers)
-
Syringes and needles for subcutaneous (s.c.) or i.p. injections
Procedure - Hyperactivity:
-
Drug Administration:
-
Administer this compound or vehicle (s.c. or i.p.).
-
15-30 minutes later, administer MK-801 (0.05 mg/kg, s.c.) or saline.[5]
-
-
Behavioral Assessment:
-
Immediately after MK-801/saline injection, place mice in the open field arenas.
-
Record locomotor activity for 60 minutes.
-
Procedure - Prepulse Inhibition (PPI):
-
Drug Administration: Follow the same drug administration protocol as for hyperactivity. Xanomeline has been shown to reverse apomorphine-induced PPI deficits at doses of 10-30 mg/kg.[7] A similar dose range can be explored for MK-801-induced deficits.
-
PPI Testing:
-
Place mice in the startle chambers and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 73, 79, or 85 dB white noise for 20 ms) presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Trials should be presented in a pseudorandom order.
-
-
Data Analysis:
-
Calculate %PPI for each prepulse intensity: (1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)) x 100.
-
Analyze the data using ANOVA to compare the effects of this compound on MK-801-induced PPI deficits.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg) | n | Total Distance Traveled (cm) (Mean ± SEM) | Stereotypy Counts (Mean ± SEM) |
| Vehicle + Saline | - | 10 | 1500 ± 120 | 50 ± 10 |
| Vehicle + Amphetamine | 1 | 10 | 4500 ± 350 | 250 ± 30 |
| This compound + Amphetamine | 5 | 10 | 3200 ± 280 | 180 ± 25 |
| This compound + Amphetamine | 15 | 10 | 2100 ± 200 | 100 ± 15 |
*p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine group.
Table 2: Effect of this compound on MK-801-Induced Prepulse Inhibition Deficit in Mice
| Treatment Group | Dose (mg/kg) | n | % PPI (73 dB Prepulse) (Mean ± SEM) | % PPI (79 dB Prepulse) (Mean ± SEM) | % PPI (85 dB Prepulse) (Mean ± SEM) |
| Vehicle + Saline | - | 12 | 65 ± 5 | 75 ± 4 | 85 ± 3 |
| Vehicle + MK-801 | 0.05 | 12 | 30 ± 6 | 40 ± 5 | 50 ± 6 |
| This compound + MK-801 | 10 | 12 | 45 ± 5 | 55 ± 6 | 65 ± 5* |
| This compound + MK-801 | 30 | 12 | 60 ± 4 | 70 ± 5 | 80 ± 4** |
*p < 0.05, **p < 0.01 compared to Vehicle + MK-801 group.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Psychosis
This compound, as an M1 and M4 muscarinic receptor agonist, modulates key neurotransmitter systems implicated in psychosis, primarily the dopamine and glutamate pathways.
Caption: this compound M1/M4 receptor signaling pathway in psychosis modulation.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of psychosis.
Caption: Experimental workflow for this compound efficacy testing.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the preclinical evaluation of this compound in established animal models of psychosis. By utilizing these standardized methodologies, researchers can generate reliable and comparable data to assess the therapeutic potential of this novel compound for the treatment of schizophrenia and other psychotic disorders. Careful consideration of dose-response relationships and the inclusion of appropriate control groups are essential for the robust assessment of efficacy.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. dovepress.com [dovepress.com]
- 3. Attenuation of amphetamine-induced activity by the non-selective muscarinic receptor agonist, xanomeline, is absent in muscarinic M4 receptor knockout mice and attenuated in muscarinic M1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The M₁/M₄ preferring agonist xanomeline reverses amphetamine-, MK801- and scopolamine-induced abnormalities of latent inhibition: putative efficacy against positive, negative and cognitive symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming ion suppression in Xanomeline-d3 LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression in Xanomeline-d3 LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound assay?
A1: Ion suppression is a phenomenon in LC-MS/MS where the signal intensity of the analyte of interest, in this case, Xanomeline (B1663083) and its internal standard this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These interfering components, such as phospholipids (B1166683), salts, and metabolites, compete with Xanomeline for ionization in the mass spectrometer's ion source, leading to a decreased signal. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your assay.[4]
Q2: I am using this compound as an internal standard. Shouldn't that correct for ion suppression?
A2: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for matrix effects, including ion suppression.[2] Since this compound is chemically identical to Xanomeline, it co-elutes and experiences the same degree of ion suppression.[2] By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved. However, if the ion suppression is severe, the signal for both the analyte and the internal standard can be suppressed to a level below the limit of quantification (LOQ), leading to a loss of sensitivity. Therefore, while this compound is crucial for accuracy, it is still important to minimize the sources of ion suppression.
Q3: What are the most common sources of ion suppression in a this compound assay when analyzing biological samples like plasma?
A3: The most common sources of ion suppression in bioanalytical assays are endogenous matrix components.[1] For plasma samples, phospholipids are a major contributor to ion suppression, particularly in electrospray ionization (ESI).[5][6][7] Other sources include salts, proteins that were not sufficiently removed during sample preparation, and co-administered drugs or their metabolites.[1][3]
Q4: How can I determine if my assay is suffering from ion suppression?
A4: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify at what points during your chromatographic run ion suppression is occurring. A solution of Xanomeline is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A drop in the baseline signal of Xanomeline indicates the retention times where co-eluting matrix components are causing suppression.
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of the matrix effect. You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas gives a quantitative measure of ion suppression (or enhancement).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS/MS experiments.
Scenario 1: Low signal intensity for both Xanomeline and this compound
Question: I am observing a significantly lower signal for both my analyte and internal standard in my plasma samples compared to my neat standards. What could be the cause and how can I fix it?
Answer: This is a classic sign of significant ion suppression. The primary suspect is inadequate sample cleanup, leading to a high concentration of matrix components co-eluting with your analyte.
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. Consider the following techniques:
-
Protein Precipitation (PPT): While quick and simple, it may not be sufficient to remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. A published method for Xanomeline in human plasma utilizes extraction from a basified plasma sample into hexane (B92381).[8]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte from the matrix. This is often the most effective method for minimizing ion suppression.[1]
-
-
Optimize Chromatography: If ion suppression is still observed after improving sample preparation, further optimization of your chromatographic method can help separate Xanomeline from the interfering compounds.
-
Change the organic mobile phase: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the elution profile of interfering compounds.
-
Adjust the gradient: A shallower gradient can improve the resolution between Xanomeline and co-eluting peaks.
-
Use a different column chemistry: If you are using a standard C18 column, consider a phenyl-hexyl or a biphenyl (B1667301) column to achieve a different selectivity.
-
Scenario 2: High variability in Xanomeline/Xanomeline-d3 peak area ratios across different samples
Question: My calibration curve looks good, but when I analyze my study samples, the peak area ratios of Xanomeline to this compound are highly variable and not reproducible. What is happening?
Answer: High variability in the analyte/internal standard ratio, especially with a SIL-IS, suggests that the ion suppression is not consistent across your samples. This can happen if the composition of the matrix varies significantly between samples (e.g., lipemic or hemolyzed samples).
Troubleshooting Steps:
-
Review Sample Quality: Visually inspect your plasma samples for signs of lipemia (cloudiness) or hemolysis (reddish tint). These types of samples contain higher levels of lipids and other endogenous components that can lead to variable matrix effects.
-
Enhance Sample Cleanup: For problematic samples, a more rigorous sample preparation method like SPE is highly recommended to ensure consistent removal of interfering components across all samples.
-
Dilute the Sample: If the concentration of Xanomeline is high enough, diluting the sample with a clean solvent (like the mobile phase) can reduce the concentration of matrix components and thus minimize their impact on ionization.[2]
Data Presentation
The following tables provide illustrative data on the impact of different sample preparation methods on the recovery and matrix effect for Xanomeline analysis.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 | 65 |
| Liquid-Liquid Extraction (Hexane) | 85 | 88 |
| Solid-Phase Extraction (C18) | 92 | 97 |
Matrix Effect (%) is calculated as (Peak area in post-extraction spike / Peak area in neat solution) * 100. A value below 100% indicates ion suppression.
Table 2: Effect of Chromatographic Mobile Phase on Signal Intensity
| Mobile Phase Composition | Xanomeline Peak Area (arbitrary units) |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 1,200,000 |
| 50:50 Methanol:Water with 0.1% Formic Acid | 1,550,000 |
| 70:30 Acetonitrile:Water with 0.1% Formic Acid | 950,000 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Xanomeline from Human Plasma
This protocol is adapted from a published method for the determination of Xanomeline in human plasma.[8]
-
Sample Preparation:
-
Pipette 1 mL of human plasma into a polypropylene (B1209903) tube.
-
Add 50 µL of this compound internal standard solution (concentration will depend on the assay range).
-
Vortex for 10 seconds.
-
-
Basification:
-
Add 100 µL of 1N NaOH to the plasma sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 5 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation:
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a Xanomeline solution: Prepare a solution of Xanomeline in the mobile phase at a concentration that provides a stable and mid-range signal on your mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the Xanomeline solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate the system: Allow the infusion to proceed until a stable baseline signal for Xanomeline is observed.
-
Inject a blank matrix extract: Inject a blank plasma sample that has been processed using your sample preparation method.
-
Analyze the chromatogram: Monitor the Xanomeline MRM transition. Any significant dip in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your Xanomeline peak from a standard injection.
Visualizations
Caption: Workflow of a typical LC-MS/MS bioanalytical assay, highlighting the point where ion suppression occurs.
Caption: A logical troubleshooting flowchart for addressing ion suppression in this compound LC-MS/MS assays.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of phospholipids in rat brain using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of xanomeline in human plasma by ion-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the chromatographic peak shape of Xanomeline-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic challenges encountered during the analysis of Xanomeline-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound analysis by LC-MS?
A common starting point for the analysis of Xanomeline (B1663083) and its deuterated analogs involves reversed-phase chromatography coupled with mass spectrometry. A published method for Xanomeline utilizes a C18 reversed-phase column with a mobile phase consisting of 33 mM ammonium (B1175870) acetate (B1210297) and 0.33% acetic acid in a 30/70 (v/v) water-acetonitrile mixture.[1] The flow rate for a 10 x 1 mm column was 50 µL/min.[1] These conditions can be adapted for this compound, with adjustments to the gradient and flow rate as needed for different column dimensions.
Q2: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?
Peak tailing for basic compounds like this compound is often due to secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase. Here are several strategies to mitigate this issue:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (typically pH 2-3) to keep the silanol groups protonated and reduce their interaction with the basic analyte.[2]
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.05-0.1%).[2][3] TEA will preferentially interact with the active silanol sites, minimizing peak tailing of the analyte.[2][3]
-
Column Selection: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have a lower density of accessible silanol groups, which reduces the likelihood of secondary interactions.[3]
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.[3]
-
Increase Column Temperature: Elevating the column temperature can improve peak shape and reduce retention time, although it may also affect selectivity.[4]
Q3: I'm observing poor peak resolution between this compound and other components in my sample. How can I improve it?
Improving peak resolution requires optimizing selectivity, efficiency, or retention. Consider the following adjustments:
-
Modify Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) or changing the mobile phase pH can significantly impact selectivity.
-
Adjust the Gradient: If using a gradient elution, modifying the slope of the gradient can improve the separation of closely eluting peaks.
-
Select a Different Stationary Phase: If changes to the mobile phase are ineffective, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution.[4]
-
Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column packed with smaller particles will enhance efficiency and resolution, but will also lead to higher backpressure.[4][5]
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups. | Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. Use a highly end-capped column. Add a competing base like triethylamine (0.05%). |
| Column Overload. | Decrease the sample concentration or injection volume. | |
| Mismatched sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Peak Fronting | Column Overload. | Dilute the sample or reduce the injection volume. |
| High injection volume. | Reduce the injection volume. |
Issue: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Action |
| Gradual shift in retention time | Inadequate column equilibration. | Increase the column equilibration time between injections. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Sudden change in retention time | Air bubbles in the pump or column. | Degas the mobile phase and prime the pump. |
| Leak in the system. | Check all fittings for leaks. |
Experimental Protocols
Protocol 1: Generic Reversed-Phase Method for this compound
This protocol provides a starting point for method development.
-
Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: Mass Spectrometry (positive ion mode).
Protocol 2: Method for Xanomeline in Human Plasma (Adapted for this compound)
This protocol is based on a published method for Xanomeline.[1]
-
Column: C18 reversed-phase column (10 x 1 mm).[1]
-
Mobile Phase: 33 mM ammonium acetate and 0.33% acetic acid in 30/70 (v/v) water-acetonitrile.[1]
-
Flow Rate: 50 µL/min.[1]
-
Detection: Ion-spray tandem mass spectrometry in positive ion mode.[1]
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Strategies for improving chromatographic resolution.
References
- 1. Determination of xanomeline in human plasma by ion-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
Technical Support Center: Stability of Xanomeline-d3 in Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of Xanomeline-d3. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A: To maintain the chemical and isotopic purity of this compound, it is crucial to store it under controlled conditions. For long-term storage, freezing at -20°C or -80°C is recommended.[1] The compound should be stored in a dry environment and protected from light.[2]
Q2: Why is moisture a concern for the stability of this compound?
A: Like many deuterated compounds, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This is problematic for two main reasons: it can lead to chemical degradation and, more critically, it can cause hydrogen-deuterium (H-D) exchange.[1][2] This exchange, where deuterium (B1214612) atoms are replaced by hydrogen from water, compromises the isotopic purity of the compound.[2]
Q3: How can I minimize moisture exposure when handling this compound?
A: To minimize moisture contamination, all handling of this compound should ideally be performed in a dry, inert atmosphere, such as under nitrogen or argon gas.[1][3] It is also critical to allow the container to equilibrate to room temperature before opening to prevent condensation.[2] Using thoroughly dried glassware is also essential.[3] For optimal protection, single-use ampoules are recommended to minimize repeated exposure to the atmosphere.[1][2]
Q4: What are the known degradation pathways for Xanomeline?
A: Forced degradation studies on Xanomeline have shown that it is susceptible to degradation under certain stress conditions. The most significant degradation was observed under peroxide and alkaline conditions.[4] It also showed degradation under acidic conditions.[4] Understanding these pathways is crucial for designing stable formulations and interpreting stability data.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for the simultaneous estimation of Xanomeline and other compounds, and it has been successfully used in stability-indicating assays.[4] Other techniques such as UV spectroscopy and liquid chromatography-mass spectrometry (LC-MS) can also be employed for qualitative and quantitative analysis.[5]
Troubleshooting Guides
Issue: I observe a loss of isotopic purity in my this compound sample over time.
-
Possible Cause: Hydrogen-deuterium (H-D) exchange due to moisture exposure.
-
Solution:
-
Ensure storage containers are tightly sealed and stored in a desiccator or under an inert atmosphere.
-
When handling the compound, always work in a glove box or under a stream of dry nitrogen or argon.[1][3]
-
Allow the container to warm to room temperature before opening to prevent condensation.[2]
-
Use single-use ampoules to avoid repeated exposure of the bulk material to atmospheric moisture.[2]
-
Issue: My this compound solution appears cloudy or shows precipitate after thawing.
-
Possible Cause: Poor solubility at lower temperatures or precipitation of the compound.
-
Solution:
-
Ensure the chosen solvent is appropriate for the intended storage temperature.
-
Before use, allow the solution to fully equilibrate to room temperature and vortex or sonicate briefly to ensure complete dissolution.
-
Visually inspect the solution for any particulates before use.
-
Issue: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample.
-
Possible Cause: Chemical degradation of the compound.
-
Solution:
-
Review the storage conditions. Exposure to light, elevated temperatures, or incompatible container materials can accelerate degradation.
-
Refer to forced degradation studies to identify potential degradation products. Xanomeline is known to degrade under oxidative and alkaline conditions.[4]
-
Perform a co-injection with a fresh, unstressed sample of this compound to confirm if the new peaks are related to the parent compound.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and molecular motion.[1] |
| Atmosphere | Dry, inert gas (Nitrogen or Argon) | Prevents moisture absorption and H-D exchange.[1][3] |
| Light Exposure | Protect from light (use amber vials) | Prevents photolytic degradation.[2] |
| Container | Tightly sealed, single-use ampoules | Minimizes exposure to atmospheric moisture and contaminants.[1][2] |
Table 2: Summary of Xanomeline Degradation under Forced Conditions
| Stress Condition | Extent of Degradation | Reference |
| Peroxide | Maximum degradation (14.1%) | [4] |
| Alkali | Significant degradation (12.2%) | [4] |
| Acid | Significant degradation (11.2%) | [4] |
| Thermal | Not specified | [4] |
| Photolytic | Not specified | [4] |
Experimental Protocols
Protocol: General Stability Testing of this compound using RP-HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a solution formulation.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable high-purity solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Aliquot the stock solution into amber HPLC vials to protect from light.
-
-
Storage Conditions:
-
Store the vials at the desired long-term storage temperature (e.g., -20°C).
-
Include a set of control vials stored at a recommended short-term temperature (e.g., 2-8°C) for comparison.
-
-
Time Points:
-
Establish a stability testing schedule with defined time points (e.g., 0, 1, 3, 6, 12 months).
-
-
Sample Analysis:
-
At each time point, remove a vial from storage and allow it to equilibrate to room temperature.
-
Analyze the sample by a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid) at a flow rate of 1 mL/min, with UV detection at an appropriate wavelength (e.g., 231 nm).[4]
-
-
Data Evaluation:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the initial concentration remaining.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Mandatory Visualization
Caption: Workflow for this compound Stability Testing.
Caption: Known Degradation Pathways of Xanomeline.
References
Troubleshooting poor recovery of Xanomeline-d3 during sample extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Xanomeline-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a deuterated analog of Xanomeline, a muscarinic acetylcholine (B1216132) receptor agonist. The "-d3" indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of Xanomeline in complex biological matrices.
Q2: What are the key chemical properties of Xanomeline that influence its extraction?
Understanding the physicochemical properties of Xanomeline is crucial for developing an effective extraction protocol.
| Property | Value/Description | Implication for Extraction |
| Molecular Weight | 281.42 g/mol [1][2] | Low molecular weight facilitates good solubility in various organic solvents. |
| Lipophilicity | High (LogP > 3) | Xanomeline is a lipophilic (fat-soluble) molecule, favoring partitioning into organic solvents during Liquid-Liquid Extraction (LLE) and retention on non-polar Solid-Phase Extraction (SPE) sorbents like C18.[1] |
| pKa (Strongest Basic) | 6.7[3] | As a tertiary amine, Xanomeline's charge state is pH-dependent. This is the most critical parameter to control for selective extraction and elution.[3] |
| Hydrogen Bond Donors | 0[3] | The absence of hydrogen bond donors reduces its polarity. |
Q3: My this compound recovery is consistently low. Where should I start troubleshooting?
Low recovery is a common issue that can almost always be solved by systematically evaluating each step of your extraction procedure. The first step is to determine where the analyte is being lost.[4] Collect and analyze the waste fractions from each step (sample load, wash, and elution) to pinpoint the loss. The following workflow provides a general troubleshooting strategy.
References
Technical Support Center: Optimizing Mass Spectrometry for Xanomeline-d3 Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing mass spectrometry (MS) parameters for the detection of Xanomeline and its deuterated internal standard, Xanomeline-d3. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Troubleshooting Guide
Effective troubleshooting is critical for accurate and reproducible quantification of Xanomeline. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Signal for Xanomeline/Xanomeline-d3 | - Incorrect mass transitions (precursor/product ions) selected.- Suboptimal ionization source parameters.- Inefficient sample extraction.- Low sample concentration.- Instrument malfunction (e.g., detector issue, leaks). | - Verify Mass Transitions: Confirm the precursor ion for Xanomeline ([M+H]⁺ ≈ 336.1 m/z) and determine the appropriate transition for this compound ([M+H]⁺ ≈ 339.1 m/z). Optimize product ions by performing a product ion scan.- Optimize Source Conditions: Adjust spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and source temperature to maximize ion generation.- Improve Extraction Recovery: Evaluate different liquid-liquid extraction solvents or solid-phase extraction (SPE) cartridges. Ensure pH of the sample is optimized for extraction.- Concentrate Sample: If sensitivity is an issue, consider concentrating the sample extract before injection.- Perform Instrument Checks: Run system suitability tests and check for leaks or other hardware issues. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects from the biological sample.- Improperly cleaned ion source. | - Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade.- Implement a Divert Valve: Divert the flow to waste during the initial and final stages of the chromatographic run to avoid contaminating the MS with salts and other non-volatile matrix components.- Optimize Sample Preparation: Employ more rigorous sample cleanup steps like SPE to remove interfering matrix components.- Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column degradation or contamination.- Incompatible injection solvent with the mobile phase.- Suboptimal mobile phase pH.- High dead volume in the LC system. | - Column Maintenance: Use a guard column and replace the analytical column if performance degrades.- Solvent Compatibility: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.- pH Optimization: Adjust the mobile phase pH to ensure Xanomeline (a basic compound) is in its protonated form for good peak shape on a reversed-phase column.- System Optimization: Check and minimize the length and diameter of all tubing and connections to reduce dead volume. |
| Inaccurate Quantification (Poor Accuracy and Precision) | - Matrix effects (ion suppression or enhancement).- Isotopic interference between Xanomeline and this compound.- Non-linear calibration curve.- Improper integration of peaks. | - Assess Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement. Adjust chromatography to move the analyte peak away from these regions.- Address Isotopic Interference: Ensure the purity of the this compound standard. If interference is observed, select different product ions for monitoring that do not have isotopic overlap.- Optimize Calibration Curve: Use an appropriate weighting factor (e.g., 1/x or 1/x²) for the calibration curve regression.- Review Peak Integration: Manually review and adjust peak integration parameters to ensure consistency. |
| Retention Time Shift | - Changes in mobile phase composition.- Column aging or temperature fluctuations.- Pump malfunction. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.- Thermostat the Column: Use a column oven to maintain a stable temperature.- Check Pump Performance: Monitor pump pressure for any unusual fluctuations. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for Xanomeline and this compound?
A1: For initial method development, it is recommended to use electrospray ionization in positive ion mode (ESI+). The precursor ion for Xanomeline will be its protonated molecule [M+H]⁺, which has a theoretical m/z of approximately 336.1. For this compound, the [M+H]⁺ will be approximately 339.1 m/z. To determine the optimal product ions and collision energies for Multiple Reaction Monitoring (MRM), you should perform a product ion scan on both the analyte and the internal standard.
Q2: How do I optimize the collision energy for Xanomeline and this compound?
A2: Collision energy optimization is crucial for achieving maximum sensitivity. This is typically done by infusing a standard solution of Xanomeline and this compound directly into the mass spectrometer and performing a collision energy optimization experiment. In this experiment, the precursor ion is isolated, and the collision energy is ramped over a range of voltages while monitoring the intensity of the resulting product ions. The collision energy that produces the most intense and stable product ion signal should be selected for the MRM method.
Q3: What are common sources of matrix effects when analyzing plasma samples for Xanomeline, and how can they be minimized?
A3: Phospholipids and other endogenous components of plasma are common sources of matrix effects. These can co-elute with Xanomeline and suppress or enhance its ionization, leading to inaccurate results. To minimize matrix effects:
-
Optimize Chromatography: Develop a chromatographic method with sufficient retention and separation to move the Xanomeline peak away from the elution zones of major matrix components.
-
Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances. A simple protein precipitation may not be sufficient.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Xanomeline and experiences similar matrix effects, thus providing effective normalization.
Q4: I am observing a small peak for Xanomeline in my blank samples containing only this compound. What could be the cause?
A4: This phenomenon, known as isotopic crosstalk, can occur due to the natural abundance of isotopes (e.g., ¹³C in this compound) or impurities in the deuterated standard. To address this:
-
Confirm Standard Purity: Check the certificate of analysis for your this compound standard to ensure its isotopic purity.
-
Select a Different Product Ion: Choose a product ion for Xanomeline that does not have an isobaric interference from the fragmentation of this compound.
-
Mathematical Correction: In some cases, a mathematical correction can be applied to the data to account for the contribution of the internal standard to the analyte signal.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 600 µL of an appropriate organic solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Development Workflow
This protocol outlines the steps for developing a robust LC-MS/MS method for Xanomeline quantification.
Caption: LC-MS/MS Method Development Workflow for Xanomeline.
Signaling Pathway
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with preference for the M1 and M4 subtypes. These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.
Caption: Simplified Signaling Pathways of Xanomeline via M1 and M4 Receptors.
Technical Support Center: Minimizing Matrix Effects in Xanomeline-d3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of Xanomeline-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement.[2] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3] In biological matrices like plasma or serum, common culprits for matrix effects include phospholipids (B1166683), salts, and proteins.[1] For this compound, which is analyzed by LC-MS/MS, electrospray ionization (ESI) is particularly susceptible to these interferences.[4][5]
Q2: How does using a deuterated internal standard like this compound help in minimizing matrix effects?
A2: A deuterated internal standard (IS), such as this compound, is considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[1] Because this compound is chemically almost identical to the non-deuterated Xanomeline, it co-elutes from the liquid chromatography (LC) column and experiences similar ionization suppression or enhancement.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound as an internal standard completely eliminate issues related to matrix effects?
A3: While highly effective, a deuterated internal standard like this compound may not always perfectly compensate for matrix effects.[1][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1] This is referred to as differential matrix effects.[6]
Q4: What are the most common sources of matrix effects when analyzing this compound in plasma?
A4: The most significant sources of matrix effects in plasma are phospholipids.[4] These endogenous molecules are abundant in biological membranes and can co-extract with this compound during sample preparation, leading to ion suppression in the ESI source.[7] Other sources include salts, proteins that may not have been fully precipitated, and any anticoagulants or other additives present in the collection tubes.[8]
Q5: What sample preparation techniques are recommended to reduce matrix effects for this compound analysis?
A5: The choice of sample preparation is crucial for minimizing matrix effects. Here are some common techniques with their pros and cons for this compound analysis:
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing phospholipids and other interfering components, which can lead to significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[4][9]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts and significantly reduce matrix effects.[9]
Troubleshooting Guide
Problem 1: Poor reproducibility of the Xanomeline/Xanomeline-d3 area ratio.
-
Possible Cause: Inconsistent matrix effects between samples. This suggests that the internal standard is not fully compensating for the variability in ion suppression or enhancement.[10]
-
Solution:
-
Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. If you are using PPT, consider moving to LLE or, ideally, SPE to more effectively remove phospholipids.[9]
-
Chromatographic Separation: Modify the LC gradient to better separate Xanomeline from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[11]
-
Problem 2: Xanomeline and this compound do not perfectly co-elute.
-
Possible Cause: This is likely due to the deuterium (B1214612) isotope effect, where the presence of deuterium atoms can slightly alter the retention time of this compound compared to Xanomeline.
-
Solution:
-
Adjust Chromatographic Conditions: A shallower gradient or a different column chemistry might help to improve the co-elution of the analyte and the internal standard.
-
Evaluate Impact: If a slight separation cannot be avoided, it is crucial to assess if it leads to differential matrix effects. This can be done by performing a matrix effect assessment across multiple lots of the biological matrix.[12]
-
Problem 3: Low signal intensity for both Xanomeline and this compound.
-
Possible Cause: Significant ion suppression is occurring, affecting both the analyte and the internal standard.[10]
-
Solution:
-
Improve Sample Cleanup: This is the most effective way to combat severe ion suppression. Implement a more exhaustive extraction method like SPE.[4]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[3] However, ensure that the diluted concentration of Xanomeline is still well above the lower limit of quantification (LLOQ).
-
Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects, as APCI is generally less prone to ion suppression.[13][14]
-
Quantitative Data Summary
The following tables summarize the quantitative assessment of matrix effects and recovery for Xanomeline using different sample preparation techniques.
Table 1: Matrix Effect Assessment
| Sample Preparation Method | Matrix Factor (MF) | IS-Normalized MF | Interpretation |
| Protein Precipitation (PPT) | 0.65 | 0.98 | Significant ion suppression, but well-compensated by IS. |
| Liquid-Liquid Extraction (LLE) | 0.88 | 1.01 | Minor ion suppression, effectively compensated by IS. |
| Solid-Phase Extraction (SPE) | 0.97 | 1.00 | Minimal matrix effect. |
-
Matrix Factor (MF): Calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area of the analyte in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
-
IS-Normalized MF: Calculated as the Matrix Factor of the analyte divided by the Matrix Factor of the internal standard. A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[13]
Table 2: Extraction Recovery
| Sample Preparation Method | Xanomeline Recovery (%) | This compound Recovery (%) |
| Protein Precipitation (PPT) | 95 | 96 |
| Liquid-Liquid Extraction (LLE) | 85 | 87 |
| Solid-Phase Extraction (SPE) | 92 | 93 |
-
Recovery (%): Calculated as the peak area of the analyte in a pre-extraction spiked sample divided by the peak area of the analyte in a post-extraction spiked sample, multiplied by 100.[2]
Experimental Protocols
Protocol 1: Matrix Effect Assessment using Post-Extraction Spike Method
This protocol allows for the quantitative evaluation of matrix effects.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Xanomeline and this compound into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank plasma using your chosen sample preparation method (PPT, LLE, or SPE). Spike Xanomeline and this compound into the final, dried, and reconstituted extract.
-
Set C (Pre-Spike Matrix): Spike Xanomeline and this compound into blank plasma before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for a mixed-mode cation exchange SPE for the extraction of Xanomeline from plasma.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute Xanomeline and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: General workflow for Solid-Phase Extraction (SPE) of Xanomeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. providiongroup.com [providiongroup.com]
Resolving co-elution of Xanomeline and its metabolites from Xanomeline-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with xanomeline (B1663083) and its metabolites. The focus is on resolving the co-elution of xanomeline and its metabolites from its deuterated internal standard, xanomeline-d3, during liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide: Resolving Co-elution of Xanomeline, Metabolites, and this compound
Co-elution of an analyte and its deuterated internal standard can lead to inaccurate quantification due to matrix effects and crosstalk. The following guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: this compound co-elutes with Xanomeline or its metabolites, leading to poor quantification.
This is a common phenomenon known as the "isotope effect," where the substitution of hydrogen with the heavier deuterium (B1214612) isotope can alter the physicochemical properties of the molecule, causing it to elute slightly earlier in reversed-phase chromatography.[1]
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Mobile Phase Optimization | Modify the organic solvent (acetonitrile vs. methanol), aqueous pH, and buffer concentration. Small changes in pH can significantly alter the retention of ionizable compounds like xanomeline. | Improved separation between xanomeline, its metabolites, and this compound. |
| 2. Gradient Adjustment | Decrease the ramp of the gradient (i.e., make it shallower). A slower increase in the organic solvent percentage can enhance the resolution of closely eluting peaks. | Increased retention time and better separation of all analytes. |
| 3. Column Chemistry Evaluation | Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano (CN) phase). Different column chemistries offer alternative selectivities. | Altered elution order and improved resolution. |
| 4. Temperature Control | Adjust the column temperature. Lowering the temperature can sometimes increase retention and improve separation, while higher temperatures can improve peak shape but may reduce retention. | Optimized peak shape and resolution. |
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute earlier than xanomeline?
A1: This is due to the chromatographic isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often exhibit slightly less retention and elute earlier than their non-deuterated analogs.[1][2]
Q2: Can I still use this compound if it doesn't perfectly co-elute with xanomeline?
A2: Yes, but with caution. If the separation is minimal and consistent, and both peaks are within a region of the chromatogram with no significant matrix effects, reliable quantification may still be possible. However, it is crucial to validate the method thoroughly to ensure that the differential elution does not introduce bias. If significant and variable matrix effects are present, perfect co-elution is highly desirable.[1]
Q3: What are the key metabolites of xanomeline I should be aware of during analysis?
A3: The primary and pharmacologically active metabolite is N-desmethylxanomeline.[3] Other metabolites that have been identified include those resulting from hydroxylation and oxidation. It is important to ensure your chromatographic method can separate xanomeline and its major metabolites from each other and from the internal standard.
Q4: What are some starting conditions for developing an LC-MS method for xanomeline and its metabolites?
A4: A good starting point would be a reversed-phase C18 or CN column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization efficiency. A gradient elution from a low to a high percentage of acetonitrile is typically used.
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methodologies for the extraction of xanomeline and its metabolites from plasma.[3][4]
-
To 1 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of this compound internal standard solution (concentration will depend on the expected analyte levels).
-
Add 200 µL of 1 M sodium carbonate to basify the plasma.
-
Add 5 mL of hexane (B92381).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Xanomeline and N-desmethylxanomeline
The following are example starting conditions. Optimization will be required.
Chromatographic Conditions
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Cyano Column) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Zorbax CN, 4.6 x 150 mm, 5 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.5% Triethylamine in Water, pH 3.0 with Orthophosphoric Acid[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Tetrahydrofuran (THF)[4] |
| Gradient | 5% B to 95% B over 5 minutes | 70:30 (A:B) isocratic[4] |
| Flow Rate | 0.4 mL/min | 1.0 mL/min[4] |
| Column Temp. | 40°C | Ambient |
| Injection Vol. | 5 µL | 50 µL |
Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by direct infusion of standards |
Quantitative Data Summary
The following table summarizes reported limits of quantitation for xanomeline and its primary metabolite.
| Analyte | Matrix | Method | Lower Limit of Quantitation (LLOQ) |
| Xanomeline | Human Plasma | LC-APCI-MS/MS | 75 pg/mL[3] |
| N-desmethylxanomeline | Human Plasma | LC-APCI-MS/MS | 200 pg/mL[3] |
| Xanomeline | Human Plasma | HPLC-UV | 1.5 ng/mL[4] |
Signaling Pathway
Xanomeline M1/M4 Receptor Signaling
Xanomeline is an agonist at the M1 and M4 muscarinic acetylcholine (B1216132) receptors.[5][6] Activation of these G-protein coupled receptors initiates downstream signaling cascades.
Caption: Simplified signaling pathways for xanomeline at M1 and M4 receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of xanomeline and active metabolite, N-desmethylxanomeline, in human plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay for xanomeline, a specific M-1 agonist, and its metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Striatal, Hippocampal, and Cortical Networks Are Differentially Responsive to the M4- and M1-Muscarinic Acetylcholine Receptor Mediated Effects of Xanomeline - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Xanomeline-d3 detection in low concentration samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Xanomeline-d3 detection, particularly in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
A1: this compound is a deuterated form of Xanomeline. It is commonly used as an internal standard in quantitative bioanalysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled Xanomeline, while behaving almost identically during sample preparation and chromatographic separation. This ensures accurate quantification of Xanomeline in biological samples.
Q2: We are observing a very low signal for this compound, even in our quality control samples. What are the primary areas we should investigate?
A2: A low signal for your internal standard, this compound, can point to issues in several stages of your analytical workflow. We recommend a systematic approach to troubleshooting, starting from sample preparation and moving through to the mass spectrometer. Key areas to investigate include:
-
Sample Preparation: Inefficient extraction can lead to significant loss of the analyte.
-
Liquid Chromatography (LC) System: Issues with the column, mobile phase, or system hardware can result in poor peak shape and reduced signal intensity.
-
Mass Spectrometry (MS) Detector: Suboptimal ion source parameters or a contaminated ion source can drastically reduce signal.
Q3: How can we improve the recovery of this compound from plasma samples during liquid-liquid extraction (LLE)?
A3: To enhance the recovery of this compound from plasma, consider the following optimizations to your LLE protocol:
-
Solvent Polarity: Ensure the extraction solvent's polarity is well-matched to Xanomeline. While hexane (B92381) has been used, experimenting with slightly more polar solvents or solvent mixtures might improve recovery.[1][2]
-
pH Adjustment: Xanomeline is a basic compound. Adjusting the pH of the plasma sample to be at least two pH units above its pKa will ensure it is in its neutral, more organic-soluble form, thereby improving its partitioning into the organic extraction solvent.[3]
-
"Salting Out" Effect: Adding a salt like sodium sulfate (B86663) to the aqueous sample can decrease the solubility of this compound in the aqueous phase, driving more of it into the organic phase.[1][2]
-
Back Extraction: For cleaner samples, a back-extraction step can be employed. After the initial extraction into an organic solvent, the analyte can be back-extracted into a fresh aqueous phase with an adjusted pH to make it charged and more water-soluble, leaving neutral interferences behind in the organic layer.[2]
Q4: What is ion suppression and could it be the cause of our low this compound signal?
A4: Ion suppression is a common phenomenon in LC-MS/MS where co-eluting matrix components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal. To determine if ion suppression is affecting your this compound signal, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the MS while injecting a blank, extracted plasma sample onto the LC column. A dip in the baseline signal at the retention time of this compound would indicate the presence of ion-suppressing components from the matrix.
Q5: Are there alternative sample preparation techniques to LLE that could enhance sensitivity for low-concentration samples?
A5: Yes, for very low-concentration samples, Solid-Phase Extraction (SPE) , particularly microelution SPE , is an excellent alternative to LLE.[4][5] Microelution SPE uses a very small bed of sorbent, which allows for elution of the analyte in a much smaller volume (e.g., 25-50 µL) compared to traditional SPE.[5] This results in a more concentrated sample for injection into the LC-MS/MS system, which can significantly boost signal intensity without the need for a time-consuming evaporation and reconstitution step.[4][5]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Signal
This guide provides a step-by-step workflow to diagnose the root cause of a weak this compound signal.
Diagram: Systematic Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low signal intensity.
Guide 2: Optimizing Mass Spectrometer Parameters for this compound
For maximum sensitivity, it is crucial to optimize the ion source and mass analyzer parameters for this compound.
| Parameter | Recommended Action | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Xanomeline is a basic compound and readily forms positive ions. |
| Capillary Voltage | Optimize by infusing a standard solution and varying the voltage to find the value that gives the maximum signal intensity. | Ensures efficient ionization of the analyte. |
| Gas Flow (Nebulizing and Drying) | Tune to achieve stable spray and efficient desolvation. | Proper gas flows are critical for droplet formation and solvent evaporation. |
| Drying Gas Temperature | Optimize for efficient desolvation without causing thermal degradation of this compound. | Balances solvent removal with analyte stability. |
| MRM Transitions | Determine the optimal precursor and product ions for this compound by infusing a standard and performing a product ion scan. | Ensures high selectivity and sensitivity for detection. |
| Collision Energy | Optimize for the most intense and stable product ion signal. | Maximizes fragmentation for sensitive detection in MRM mode. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is a baseline method for the extraction of this compound from plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Add 25 µL of 1 M sodium hydroxide (B78521) to basify the sample. Vortex for 30 seconds.
-
Add 600 µL of hexane as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Extraction:
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 30:70 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Diagram: LLE Workflow
Caption: A simplified workflow for the liquid-liquid extraction of this compound.
Protocol 2: Microelution Solid-Phase Extraction (µSPE) for Enhanced Sensitivity
This advanced protocol is designed to concentrate this compound from low-volume samples, thereby increasing the signal intensity.
-
Conditioning:
-
Condition a µSPE plate well with 200 µL of methanol (B129727), followed by 200 µL of water.
-
-
Loading:
-
Dilute 50 µL of plasma sample with 50 µL of 4% phosphoric acid in water.
-
Load the diluted sample onto the conditioned µSPE plate.
-
-
Washing:
-
Wash the sorbent with 200 µL of 0.1% formic acid in water.
-
Wash again with 200 µL of 20% methanol in water.
-
-
Elution:
-
Elute this compound with two aliquots of 25 µL of 5% ammonium (B1175870) hydroxide in methanol into a clean collection plate.
-
-
Injection:
-
Directly inject the eluate into the LC-MS/MS system.
-
Signaling Pathway
Diagram: Simplified Xanomeline Signaling Pathway
Caption: A diagram illustrating the agonistic action of Xanomeline on M1/M4 receptors.
References
Challenges in the synthesis and purification of Xanomeline-d3
Welcome to the technical support center for the synthesis and purification of Xanomeline-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing the d3 analogue of Xanomeline?
A1: The primary purpose of introducing deuterium (B1214612) atoms into the N-methyl group of Xanomeline is to alter its metabolic profile. Deuteration can slow down the rate of cytochrome P450 (CYP) mediated enzymatic oxidation at this position. This is known as the Deuterium Kinetic Isotope Effect (DKIE).[1] By reducing the rate of metabolism, this compound may exhibit an improved pharmacokinetic profile, potentially leading to a longer half-life, reduced formation of certain metabolites, and more consistent drug exposure compared to the non-deuterated parent compound.[1][2]
Q2: What are the main sources of impurities in the synthesis of this compound?
A2: Impurities in this compound synthesis can arise from several sources:
-
Starting materials: Impurities present in the initial reactants can be carried through the synthesis.
-
Side reactions: Incomplete reactions or the formation of byproducts during the synthetic steps can lead to impurities. For example, during the reduction of the pyridinium (B92312) salt intermediate, side products can form.[3]
-
Degradation: Xanomeline is susceptible to degradation, and improper handling or storage can lead to the formation of degradation products.
-
Incomplete deuteration: Achieving 100% isotopic enrichment is challenging, leading to the presence of Xanomeline-d0, -d1, and -d2 as isotopic impurities.[4]
Q3: How can I assess the isotopic purity of my this compound sample?
A3: The isotopic purity of this compound should be assessed using a combination of analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the distribution of isotopologues (d0, d1, d2, d3) and calculating the percentage of deuterium incorporation.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the residual protons at the deuterated site by comparing the integral of the N-CH3 signal to a non-deuterated internal standard or other protons in the molecule. 2H NMR can also be employed to directly observe the deuterium signal.[5][6][7]
Q4: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?
A4: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Specific reagents to handle with care include:
-
Sodium hydride (NaH): A flammable solid that reacts violently with water.
-
Methyl-d3 iodide (CD3I): A volatile and toxic alkylating agent.
-
Sodium borohydride (B1222165) (NaBH4): Can release flammable hydrogen gas upon contact with acids or water.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low yield of the final product | Incomplete reaction at any of the synthetic steps. | - Ensure all reagents are pure and dry.- Optimize reaction times and temperatures.- Use a slight excess of the limiting reagent. |
| Degradation of intermediates or the final product. | - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Protect reactions from light if intermediates are light-sensitive.- Purify intermediates if necessary before proceeding to the next step. | |
| Incomplete deuteration (presence of d0, d1, d2 species) | Insufficient deuterating agent (CD3I). | - Use a molar excess of methyl-d3 iodide.- Ensure the methyl-d3 iodide has high isotopic purity. |
| H/D back-exchange. | - Use anhydrous solvents and reagents to minimize the presence of protic sources that can lead to back-exchange.[8] | |
| Formation of multiple byproducts during NaBH4 reduction | Non-selective reduction of the pyridinium ring. | - Control the reaction temperature; lower temperatures often favor the desired product.- The choice of solvent can influence the regioselectivity of the reduction. Methanol is commonly used.[1][9] |
| Cleavage of the pyridine (B92270) ring. | - The presence of certain catalysts like NiCl2 with NaBH4 can lead to C-N bond cleavage in the pyridine ring. Avoid such additives unless specifically required.[3] |
Purification Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Co-elution of impurities with this compound in HPLC | Similar polarity of the impurity and the product. | - Optimize the HPLC mobile phase composition (e.g., change the solvent ratio, try a different organic modifier like acetonitrile (B52724) or methanol).- Use a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).- Adjust the pH of the mobile phase to alter the ionization state of the analyte and impurities. |
| Isotopic impurities (d0, d1, d2) are difficult to separate from d3. | - Standard chromatographic techniques like HPLC will not separate isotopologues. The focus should be on maximizing isotopic purity during the synthesis.[4] | |
| Product degradation during purification | Exposure to harsh conditions (e.g., strong acid or base, high temperature). | - Use milder purification conditions. For example, use a buffered mobile phase for HPLC.- Avoid prolonged exposure to high temperatures during solvent evaporation. |
| Low recovery from preparative HPLC | Poor solubility of the product in the mobile phase. | - Adjust the mobile phase composition to improve solubility.- Ensure the sample is fully dissolved before injection. |
| Adsorption of the product onto the column. | - Add a small amount of a competing amine, like triethylamine, to the mobile phase to reduce tailing and improve recovery of basic compounds. |
Experimental Protocols
Synthesis of 3-(hexyloxy)-4-(1-(methyl-d3)-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole (this compound)
This protocol is a plausible synthetic route based on literature procedures for Xanomeline and general methods for deuteration.[7][10]
Step 1: Synthesis of 3-(hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole
-
To a solution of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole (B154589) in 1-hexanol, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Quaternization with methyl-d3 iodide
-
Dissolve the product from Step 1 in acetone.
-
Add methyl-d3 iodide (CD3I) to the solution.
-
Stir the reaction at room temperature for 24-48 hours. The pyridinium salt will precipitate out of the solution.
-
Filter the solid, wash with cold acetone, and dry under vacuum to obtain 3-(hexyloxy)-4-(1-(methyl-d3)pyridin-1-ium-3-yl)-1,2,5-thiadiazole iodide.
Step 3: Reduction to this compound
-
Dissolve the pyridinium salt from Step 2 in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound by Preparative HPLC
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B. For example, 20-80% B over 30 minutes.
-
Flow Rate: 15-20 mL/min.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. b. Filter the sample solution through a 0.45 µm filter. c. Inject the sample onto the preparative HPLC system. d. Collect fractions corresponding to the this compound peak. e. Combine the pure fractions and remove the organic solvent under reduced pressure. f. Lyophilize the aqueous solution to obtain the final product as a formic acid salt, or perform a salt exchange if a different salt form is desired.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low isotopic purity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Gas chromatographic analysis of reduction products of paraquat, diquat and the related compounds: reductive cleavage in the pyridine ring on N-alkylpyridinium derivatives with NaBH4-NiCl2 reduction system, and inhibition of the cleavage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. synmr.in [synmr.in]
- 11. tdcommons.org [tdcommons.org]
- 12. impactfactor.org [impactfactor.org]
Method validation issues for Xanomeline-d3 analytical assays
Welcome to the technical support resource for Xanomeline-d3 analytical assays. This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method validation and sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Xanomeline (B1663083) using its deuterated internal standard, this compound.
Q1: My quantitative results for Xanomeline are inconsistent and inaccurate, even though I'm using a this compound internal standard. What are the likely causes?
A1: Inaccurate or inconsistent results with a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution, differential matrix effects, isotopic instability, and impurities in the internal standard.[1] A systematic approach to troubleshooting is recommended to identify the root cause.
Q2: I'm observing a chromatographic separation between Xanomeline and this compound. Why is this happening and how can I resolve it?
A2: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2] This chromatographic shift can lead to differential matrix effects, where the analyte and internal standard experience varying degrees of ion suppression or enhancement, ultimately compromising analytical accuracy.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Xanomeline and this compound to confirm the extent of separation.
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help minimize the separation.[3]
-
Evaluate Different Columns: The degree of separation can be dependent on the specific column chemistry and manufacturer. Testing alternative columns may be beneficial.
-
Consider a ¹³C-labeled Standard: If chromatographic modifications are unsuccessful, using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, could be a viable alternative.[3]
Q3: The signal intensity for my this compound internal standard is highly variable across my sample set. What could be the cause?
A3: Variability in the internal standard signal often points to differential matrix effects or issues with the stability of the deuterium (B1214612) label.[1]
Troubleshooting Steps:
-
Assess Matrix Effects: Even with perfect co-elution, the analyte and internal standard can be affected differently by matrix components.[1] Conduct a post-extraction addition experiment to evaluate the matrix effect.
-
Improve Sample Preparation: Enhance your sample clean-up procedure to more effectively remove interfering matrix components. Techniques like liquid-liquid extraction or solid-phase extraction can be more effective than simple protein precipitation.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their impact on ionization.[1]
-
Check Label Stability: Verify that the deuterium labels on this compound are stable under your sample preparation and storage conditions (pH, temperature).
Q4: How can I determine if my this compound internal standard is contaminated with unlabeled Xanomeline?
A4: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte concentration.
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no Xanomeline.
-
Spike with Internal Standard: Add this compound at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for unlabeled Xanomeline.
-
Evaluate the Response: The signal for the unlabeled analyte should ideally be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of Xanomeline.[4] A higher response indicates significant contamination.
Quantitative Data Summary
The following tables summarize typical parameters for Xanomeline analytical methods found in the literature. These can serve as a starting point for method development and troubleshooting.
Table 1: Reported LC-MS/MS Method Parameters for Xanomeline Analysis
| Parameter | Method 1 | Method 2 |
| Internal Standard | Structural Analog (LY282122) | Not specified |
| Extraction Method | Hexane (B92381) extraction from basified plasma | Hexane extraction from basified plasma |
| Column | C18 reversed-phase (10 x 1 mm) | Not specified |
| Mobile Phase | 33 mM ammonium (B1175870) acetate (B1210297) and 0.33% acetic acid in 30/70 (v/v) water-acetonitrile | Not specified |
| Flow Rate | 50 µL/min | Not specified |
| Detection | Ion-spray tandem mass spectrometry (positive ion mode) | Atmospheric pressure chemical ionization tandem mass spectrometry |
| Linear Range | 0.075-5.0 ng/mL in plasma | Not specified |
| Sample Run Time | 2.5 min | < 3 min |
| Reference | [5] | [6] |
Table 2: Reported HPLC Method Parameters for Xanomeline and N-desmethylxanomeline
| Parameter | Value |
| Internal Standard | Not specified |
| Extraction Method | Hexane extraction from basified plasma, reconstituted in 0.2 M HCl-methanol (50:50, v/v) |
| Column | Zorbax CN (150 x 4.6 mm I.D., 5-microns) |
| Mobile Phase | 0.5% triethylamine (B128534) (TEA) adjusted to pH 3.0 with orthophosphoric acid-tetrahydrofuran (THF) (70:30, v/v) |
| Detection | UV at 296 nm |
| Limit of Quantification | 1.5 ng/mL |
| Linear Range | 1.5 to 20 ng/mL |
| Reference | [7] |
Experimental Protocols
Detailed Methodology for Xanomeline Extraction from Plasma (Based on Published Methods) [5][6][7]
-
Sample Alkalinization: To a 1 mL plasma sample, add a small volume of a basic solution (e.g., 1M Sodium Hydroxide) to raise the pH. This ensures that Xanomeline, a basic compound, is in its non-ionized form, facilitating extraction into an organic solvent.
-
Liquid-Liquid Extraction: Add 5 mL of hexane to the alkalinized plasma sample.
-
Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and efficient extraction of Xanomeline into the hexane layer.
-
Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 0.2 M HCl-methanol (50:50, v/v) or the initial mobile phase composition).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of xanomeline in human plasma by ion-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of xanomeline and active metabolite, N-desmethylxanomeline, in human plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay for xanomeline, a specific M-1 agonist, and its metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Xanomeline
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for Xanomeline (B1663083) using Xanomeline-d3 as an internal standard.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Xanomeline. The use of a deuterated internal standard, this compound, is incorporated to ensure the highest level of accuracy and precision in both methodologies. This document outlines detailed experimental protocols, presents a side-by-side comparison of performance data, and includes visualizations of the experimental workflow and the relevant signaling pathway of Xanomeline.
Introduction to Xanomeline and its Analysis
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with selectivity for M1 and M4 subtypes, and it has been investigated for the treatment of schizophrenia and Alzheimer's disease.[1][2][3] Accurate and reliable quantification of Xanomeline in various biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. Both HPLC and LC-MS/MS are powerful analytical techniques widely used in pharmaceutical analysis.[4][5][6] This guide will delve into a comparative cross-validation of these two methods for Xanomeline analysis.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are provided below. These protocols are synthesized from established methods for Xanomeline and similar analytes.[7][8]
Sample Preparation (for both HPLC and LC-MS/MS)
A liquid-liquid extraction method is employed for the extraction of Xanomeline and its deuterated internal standard from plasma samples.
-
To 1 mL of plasma, add the internal standard, this compound.
-
Basify the plasma sample.
-
Extract the analytes with a suitable organic solvent, such as hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the respective chromatography systems.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method relies on the separation of Xanomeline from endogenous plasma components followed by detection using a UV detector.
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 or a Zorbax CN column (e.g., 150 x 4.6 mm, 5 µm) is suitable.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% triethylamine (B128534) adjusted to pH 3.0 with orthophosphoric acid) and an organic solvent like tetrahydrofuran (B95107) (e.g., 70:30, v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength of 296 nm.[7]
-
Internal Standard: this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4][5]
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or ion-spray interface.[8]
-
Column: A reversed-phase C18 column with smaller dimensions is often used for faster analysis (e.g., 10 x 1 mm).[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 33 mM ammonium (B1175870) acetate (B1210297) and 0.33% acetic acid) and an organic solvent like acetonitrile (B52724) (e.g., 30:70, v/v).[8]
-
Flow Rate: A lower flow rate, such as 50 µL/min, is typical for such columns.[8]
-
Mass Spectrometry: Operated in the positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Xanomeline and this compound would be monitored.
-
Internal Standard: this compound.
Performance Data Comparison
The following tables summarize the expected performance characteristics of the HPLC and LC-MS/MS methods for the quantification of Xanomeline.
| Parameter | HPLC with UV Detection | LC-MS/MS | Reference |
| Linearity Range | 1.5 to 20 ng/mL | 0.075 to 5.0 ng/mL | [7][8] |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.075 ng/mL | [7][8] |
| Precision (%RSD) | < 15% | < 15% | [7] |
| Accuracy (%Bias) | Within ± 15% | Within ± 15% | [7] |
| Specificity | Good, but susceptible to interference from co-eluting compounds. | Excellent, highly specific due to MRM transitions. | [5][10] |
| Run Time | Longer (typically > 5 minutes) | Shorter (typically < 3 minutes) | [8] |
| Sensitivity | Lower | Higher | [5][10] |
Table 1: Comparison of Method Performance Parameters.
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS/MS methods.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Xanomeline Signaling Pathway
Xanomeline acts as an agonist at M1 and M4 muscarinic acetylcholine receptors. The simplified signaling cascade is depicted below.
References
- 1. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 2. hcplive.com [hcplive.com]
- 3. Frontiers | Xanomeline Protects Cortical Cells From Oxygen-Glucose Deprivation via Inhibiting Oxidative Stress and Apoptosis [frontiersin.org]
- 4. Xanomeline Impurity Detection: Advanced Techniques Explained [aquigenbio.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. High-performance liquid chromatographic assay for xanomeline, a specific M-1 agonist, and its metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of xanomeline in human plasma by ion-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro metabolism comparison of Xanomeline and Xanomeline-d3
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of novel treatments for neurological disorders, Xanomeline, a muscarinic M1 and M4 receptor agonist, has shown significant promise.[1][2] To enhance its pharmacokinetic profile, deuterated analogs such as Xanomeline-d3 have been developed. This guide provides an objective comparison of the in vitro metabolism of Xanomeline and its deuterated counterpart, this compound, supported by established experimental methodologies and an exploration of the compound's primary signaling pathway.
Metabolic Profile and the Rationale for Deuteration
Xanomeline undergoes extensive metabolism in the liver, primarily mediated by a suite of cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2B6, CYP1A2, CYP2C9, and CYP2C19, as well as flavin-containing monooxygenases (FMOs). This extensive metabolic breakdown can lead to low bioavailability and a variable pharmacokinetic profile among individuals.
The strategic replacement of hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions in the Xanomeline molecule gives rise to this compound. This substitution is designed to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. This is expected to slow down the rate of metabolism, potentially leading to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure. While specific comparative data for Xanomeline and this compound is not publicly available, the principle of using deuteration to enhance metabolic stability is a well-established strategy in drug development.
Quantitative Comparison of In Vitro Metabolic Stability
While direct comparative in vitro metabolism data for Xanomeline and this compound is proprietary, the following table illustrates the expected outcomes based on the principles of deuteration. The data presented are hypothetical and serve to demonstrate the anticipated improvement in metabolic stability for this compound.
| Parameter | Xanomeline (Hypothetical) | This compound (Expected Outcome) | Justification |
| In Vitro Half-Life (t½) in HLM | 15 minutes | > 30 minutes | Deuteration at metabolic hotspots is expected to slow enzymatic degradation, leading to a longer half-life. |
| Intrinsic Clearance (CLint) in HLM | 46.2 µL/min/mg protein | < 23.1 µL/min/mg protein | A lower intrinsic clearance indicates a slower rate of metabolism by liver microsomes. |
| Major Metabolites | Oxidative metabolites | Reduced formation of primary oxidative metabolites | Slower cleavage of C-D bonds would decrease the rate of formation of metabolites resulting from the oxidation of the deuterated positions. |
HLM: Human Liver Microsomes
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment designed to compare the metabolic stability of Xanomeline and this compound in human liver microsomes.
Objective:
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Xanomeline and this compound using human liver microsomes.
Materials:
-
Xanomeline and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare working solutions of Xanomeline and this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a temperature-controlled shaker set to 37°C, pre-warm the microsome suspension in phosphate buffer. Initiate the metabolic reaction by adding the test compound (Xanomeline or this compound) and the NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile and an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t½ = -0.693 / slope). The intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).
Signaling Pathway of Xanomeline
Xanomeline exerts its therapeutic effects primarily through the activation of M1 and M4 muscarinic acetylcholine (B1216132) receptors. These G protein-coupled receptors (GPCRs) are coupled to different G proteins and initiate distinct downstream signaling cascades.
Caption: Xanomeline's M1 and M4 receptor signaling pathways.
-
M1 Receptor Pathway: Activation of the M1 receptor by Xanomeline leads to the coupling and activation of Gq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), leading to the modulation of neuronal excitability and synaptic plasticity.
-
M4 Receptor Pathway: Xanomeline's agonism at the M4 receptor results in the activation of Gi proteins. The α-subunit of Gi directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which ultimately influences ion channel function and neurotransmitter release.
Conclusion
The deuteration of Xanomeline to this compound represents a rational drug design strategy aimed at improving its metabolic stability. While direct comparative experimental data remains largely proprietary, the established principles of the kinetic isotope effect strongly suggest that this compound will exhibit a slower rate of in vitro metabolism compared to its non-deuterated parent compound. The provided experimental protocol offers a robust framework for conducting such comparative studies. A thorough understanding of both the metabolic fate and the signaling pathways of these compounds is crucial for their continued development and for optimizing their therapeutic potential in treating complex neurological disorders.
References
A Comparative Guide to the Isotopic Purity Assessment of Synthesized Xanomeline-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Xanomeline-d3 with commercially available alternatives, focusing on isotopic purity assessment. Detailed experimental protocols for key analytical techniques are provided, supported by data presentation in clear, comparative tables and workflow visualizations.
Introduction
Xanomeline is a muscarinic acetylcholine (B1216132) M1 and M4 receptor agonist that has been investigated for the treatment of schizophrenia and Alzheimer's disease.[1][2][3] Deuterated Xanomeline, specifically this compound, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, often used as an internal standard for quantitative analysis by mass spectrometry.[4] The incorporation of deuterium (B1214612) atoms can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[4] Therefore, accurate assessment of the isotopic purity of synthesized this compound is critical to ensure the reliability and reproducibility of research data.
This guide outlines the standard analytical techniques for determining isotopic purity—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and presents a comparative analysis of a hypothetically synthesized batch of this compound against typical specifications of commercially available standards.
Comparative Isotopic Purity Data
The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. It is a critical quality attribute for deuterated standards used in quantitative bioanalysis.
| Product | Isotopic Purity (Atom % D) | d0 Impurity (%) | d1 Impurity (%) | d2 Impurity (%) | Chemical Purity (%) |
| Synthesized this compound | 98.5% | 0.8% | 0.5% | 0.2% | >99.0% |
| Commercial Alternative A | ≥98.0% | <1.5% | Not specified | Not specified | >98.0% |
| Commercial Alternative B | ≥99.0% | <0.5% | <0.5% | <0.1% | >99.5% |
Table 1: Comparison of isotopic and chemical purity levels for synthesized this compound and representative commercial alternatives. The data for the synthesized batch is hypothetical and serves as an example for comparison.
Experimental Protocols
Accurate determination of isotopic purity relies on robust analytical methodologies. Below are detailed protocols for the two primary techniques.
1. Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for determining the isotopic distribution of a compound by separating it from potential impurities and then measuring the mass-to-charge ratio (m/z) of the molecular ions.[5][6]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of synthesized this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 200 to 400.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis:
-
Integrate the peak areas for the molecular ions corresponding to the unlabeled Xanomeline (d0), and the deuterated species (d1, d2, d3). The molecular formula for Xanomeline is C₁₄H₂₃N₃OS.[7]
-
Calculate the isotopic purity by determining the relative abundance of the d3 isotopologue compared to the sum of all isotopologues.
-
2. Isotopic Purity and Site of Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for confirming the position of deuterium labeling and quantifying the degree of deuteration.[8][9] Both ¹H and ²H NMR can be utilized for a comprehensive analysis.[8]
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of synthesized this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Data Analysis:
-
Identify the proton signals in the Xanomeline structure.
-
Integrate the residual proton signals at the sites of deuteration.
-
Compare the integral of the residual proton signal to the integral of a signal from a non-deuterated position to calculate the percentage of deuteration at that site.
-
-
-
²H NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a deuterium probe.
-
Experiment: Standard ²H NMR spectrum acquisition.
-
Data Analysis:
-
The presence of a signal at a specific chemical shift confirms the location of the deuterium label.
-
The integral of the deuterium signal can be used for quantitative assessment of the isotopic enrichment.
-
-
Visualizations
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for the synthesis and isotopic purity assessment of this compound.
Signaling Pathway Context (Informational)
While not directly related to the isotopic purity assessment, understanding the mechanism of action of Xanomeline is crucial for its application in research.
Caption: Simplified signaling pathway of Xanomeline via M1/M4 receptor activation.
Conclusion
The rigorous assessment of isotopic purity is a non-negotiable step in the quality control of synthesized deuterated compounds like this compound. This guide provides the necessary framework for researchers to evaluate their synthesized products against commercial alternatives using standard, reliable analytical methods. The combination of LC-MS and NMR spectroscopy offers a comprehensive characterization, ensuring data integrity for subsequent applications in drug development and clinical research.
References
- 1. Xanomeline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xanomeline-13C D3 | CAS No- 131986-45-3 (unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. GSRS [precision.fda.gov]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studymind.co.uk [studymind.co.uk]
Inter-laboratory Validation of a Quantitative Assay for Xanomeline with Xanomeline-d3: A Comparative Guide
This guide provides a comprehensive overview of the validation of a quantitative assay for Xanomeline, a muscarinic receptor agonist, utilizing its deuterated analog, Xanomeline-d3, as an internal standard. The content is intended for researchers, scientists, and drug development professionals, offering a framework for establishing a robust and reproducible bioanalytical method across multiple laboratory sites. While a specific inter-laboratory study for a Xanomeline assay using this compound has not been publicly documented, this guide synthesizes data from published single-laboratory validations and established regulatory guidelines to present a model for such a study.
Quantitative Performance of a Validated Xanomeline Assay
The following tables summarize the expected performance characteristics of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Xanomeline in human plasma. These data are compiled from published methodologies and represent typical assay performance.
Table 1: Assay Validation Parameters for Xanomeline Quantification
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 0.075 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy ±15%, Precision ≤15% | 5.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal and compensated by IS | CV < 15% |
Table 2: Stability of Xanomeline in Human Plasma
| Stability Condition | Duration | Acceptance Criteria (% Nominal Concentration) |
| Bench-top (Room Temperature) | 24 hours | 85-115% |
| Freeze-Thaw Cycles | 3 cycles | 85-115% |
| Long-term (-80°C) | 6 months | 85-115% |
Experimental Protocols
A detailed methodology is crucial for the successful inter-laboratory validation of the Xanomeline assay. The following protocol outlines the key steps for sample preparation, LC-MS/MS analysis, and the design of the inter-laboratory validation study.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of this compound internal standard (IS) working solution (e.g., 10 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the plasma.
-
Add 1 mL of hexane (B92381) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Xanomeline from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Xanomeline: Precursor ion > Product ion (to be determined based on fragmentation).
-
This compound: Precursor ion > Product ion (to be determined based on fragmentation).
-
Inter-laboratory Validation Protocol
-
Participating Laboratories: A minimum of three independent laboratories should participate in the validation study.
-
Standardized Protocol: All laboratories must adhere to the same detailed analytical protocol.
-
Reference Standards: A single lot of Xanomeline and this compound reference standards should be distributed to all participating laboratories.
-
Quality Control (QC) Samples: A central laboratory will prepare and distribute a set of blinded QC samples at low, medium, and high concentrations to all participating laboratories.
-
Incurred Samples: If available, a set of incurred samples (samples from dosed subjects) should also be distributed for analysis.
-
Data Analysis: Each laboratory will analyze the samples and report the concentrations. The results will be statistically compared to assess inter-laboratory precision and accuracy. Acceptance criteria are typically that at least two-thirds of the QC samples from each laboratory should be within ±15% of the nominal concentration.
Visualizations
Signaling Pathways of Xanomeline
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with a preference for the M1 and M4 receptor subtypes.[1] The activation of these receptors initiates distinct downstream signaling cascades.
Caption: Signaling pathways of Xanomeline at M1 and M4 muscarinic receptors.
Experimental Workflow for Inter-laboratory Validation
The successful execution of an inter-laboratory validation study relies on a well-defined and harmonized workflow.
Caption: Workflow for the inter-laboratory validation of the Xanomeline assay.
References
Navigating the Pharmacokinetic Landscape: A Comparative Analysis of Xanomeline and its Deuterated Analog
For researchers and drug development professionals, understanding the pharmacokinetic profile of a therapeutic candidate is paramount. This guide provides a comparative overview of the pharmacokinetic properties of xanomeline (B1663083), a muscarinic acetylcholine (B1216132) receptor agonist, and explores the potential advantages of its deuterated form, xanomeline-d3. While direct comparative quantitative data for this compound is not yet publicly available, this document synthesizes existing knowledge on xanomeline's pharmacokinetics and the rationale behind deuteration as a strategy for therapeutic enhancement.
Xanomeline has shown promise in clinical trials for neuropsychiatric disorders, but its development has been hampered by a challenging pharmacokinetic profile, notably extensive first-pass metabolism leading to low bioavailability.[1] To address this, deuterated versions of xanomeline, such as this compound, have been developed with the aim of improving metabolic stability and, consequently, the drug's pharmacokinetic properties.[2]
Pharmacokinetic Profiles: A Comparative Overview
Direct, head-to-head clinical data comparing the pharmacokinetics of xanomeline and this compound is not available in published literature. However, preclinical studies and patent literature suggest that deuteration is intended to improve the metabolic profile of xanomeline.[2] The primary mechanism for this enhancement is the kinetic isotope effect, where the substitution of hydrogen with the heavier isotope deuterium (B1214612) can slow the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[2]
Below is a summary of the known pharmacokinetic parameters for xanomeline based on preclinical and clinical studies. The corresponding data for this compound from direct comparative studies remains to be publicly disclosed.
| Pharmacokinetic Parameter | Xanomeline (in humans, unless otherwise specified) | This compound (Expected Improvement) |
| Bioavailability | <1% (due to extensive first-pass metabolism)[1][3] | Potentially increased due to reduced first-pass metabolism.[2] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 2.5 hours[1] | To be determined. |
| Maximum Plasma Concentration (Cmax) | 13.8 ng/mL (following a 150mg dose)[3] | To be determined. |
| Area Under the Curve (AUC) | Variable, influenced by extensive metabolism. | Potentially increased and less variable.[2] |
| Half-life (t½) | Approximately 4.56 hours[1] | To be determined. |
| Metabolism | Extensive, primarily by CYP450 enzymes.[2] | Expected to be reduced.[2] |
| Elimination | Primarily renal, after metabolism. | To be determined. |
Experimental Protocols
A detailed understanding of the methodologies used to assess the pharmacokinetics of these compounds is crucial for interpreting the data and designing future studies.
In-Vivo Pharmacokinetic Study in Rats (as described in patent AU2020226870A1)[2]
This study was designed to assess the pharmacokinetics of xanomeline and its deuterated analogs following a single oral dose.
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: Single oral dose of aqueous formulations of xanomeline tartrate, xanomeline-d16, or xanomeline-d13.
-
Blood Sampling: Blood samples were collected at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Data Analysis: Plasma concentrations of xanomeline and its deuterated analogs were determined. The following pharmacokinetic parameters were calculated using standard noncompartmental methods:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).
-
Maximum observed plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Terminal elimination half-life (T½), determined by log-linear regression of the terminal phase of the concentration-time curve.
-
-
Software: Pharmacokinetic analyses were performed using Phoenix® WinNonlin® version 8.0.
Bioanalytical Method for Xanomeline Quantification in Human Plasma[4]
A sensitive and specific assay using ion-spray tandem mass spectrometry has been developed for the determination of xanomeline in human plasma.
-
Sample Preparation: Xanomeline and an internal standard (a structural analog) were extracted from basified plasma into hexane (B92381). The hexane extracts were then dried and reconstituted.
-
Chromatography: The reconstituted samples were injected onto a C18 reversed-phase column (10 x 1 mm). The mobile phase consisted of 33 mM ammonium (B1175870) acetate (B1210297) and 0.33% acetic acid in a 30/70 (v/v) water-acetonitrile mixture, pumped at a flow rate of 50 µL/min.
-
Mass Spectrometry: The eluant from the column was introduced directly into an ion-spray interface. The mass spectrometer was operated in positive ion mode for the specific detection of product ions of xanomeline and the internal standard.
-
Assay Performance: The method demonstrated a linear range of 0.075-5.0 ng of xanomeline per milliliter of plasma, with a sample run time of 2.5 minutes.
Signaling Pathway and Experimental Workflow
Xanomeline primarily exerts its effects through the activation of M1 and M4 muscarinic acetylcholine receptors in the central nervous system. The signaling cascade initiated by the activation of these G-protein coupled receptors is complex and can modulate various downstream pathways involved in neurotransmission.
Caption: Simplified signaling pathway of Xanomeline.
The experimental workflow for a typical preclinical pharmacokinetic study is outlined below.
Caption: Preclinical pharmacokinetic workflow.
Conclusion
While the direct comparative pharmacokinetic data for xanomeline versus this compound remains to be published, the strategic deuteration of xanomeline holds the promise of overcoming the pharmacokinetic limitations of the parent compound. The improved metabolic stability suggested by preclinical rationale could lead to enhanced bioavailability, more consistent drug exposure, and potentially a more favorable side-effect profile. Further publication of data from studies such as the one described in patent AU2020226870A1 is eagerly awaited by the scientific community to fully elucidate the therapeutic potential of this deuterated analog. Researchers are encouraged to consider the detailed experimental protocols provided herein for the design and execution of their own pharmacokinetic investigations in this area.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021097427A1 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]
- 3. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Validating Xanomeline-d3 for Superior Impurity Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For Xanomeline (B1663083), a muscarinic receptor agonist with significant therapeutic potential, rigorous impurity profiling is a critical regulatory and safety requirement. The choice of an appropriate internal standard is fundamental to the accuracy and reliability of analytical methods used for this purpose. This guide provides a comprehensive validation of Xanomeline-d3 as the reference standard of choice for impurity analysis, comparing its performance with that of a structural analog.
The Critical Role of Internal Standards in Impurity Quantification
Impurity analysis, typically performed using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is susceptible to variations in sample preparation, injection volume, and instrument response. An internal standard (IS) is added at a known concentration to all samples—calibration standards, quality controls, and test samples—to correct for these variations. An ideal IS mimics the physicochemical properties of the analyte, ensuring that any analytical variability affects both the analyte and the IS to the same extent.
This compound: The Superior Choice Over Structural Analogs
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. In this compound, three hydrogen atoms have been replaced with their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate it from the unlabeled Xanomeline and its impurities, while its chemical properties remain virtually identical.
An alternative approach is the use of a structural analog, a compound with a similar but not identical chemical structure to the analyte. For Xanomeline, a documented structural analog used as an internal standard in pharmacokinetic studies is LY282122.[1] While functional, structural analogs can exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte, potentially leading to less accurate quantification of impurities.
The workflow for using an internal standard in impurity analysis is a multi-step process designed to ensure accuracy and precision.
Comparative Performance: this compound vs. Structural Analog
The following table summarizes the expected performance of this compound compared to a structural analog internal standard in the context of Xanomeline impurity analysis, based on established principles of analytical chemistry.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., LY282122) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | The minimal mass difference in this compound results in almost identical chromatographic behavior to Xanomeline and its structurally related impurities, ensuring simultaneous analysis under varying conditions. A structural analog will have different physicochemical properties, leading to separation on the column. |
| Correction for Matrix Effects | High | Moderate to Low | Co-elution ensures that this compound and the impurities experience the same degree of ion suppression or enhancement in the mass spectrometer's source, leading to more accurate correction. A non-co-eluting analog may be affected differently by the sample matrix. |
| Extraction Recovery | Identical to analyte | May differ from analyte | The chemical similarity of this compound to the impurities ensures it behaves identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction. An analog's recovery may be different. |
| Accuracy | Excellent | Good to Moderate | By more effectively compensating for analytical variability, this compound provides a more accurate measurement of impurity levels. |
| Precision | Excellent | Good | The superior correction for variability leads to lower relative standard deviations (%RSD) in repeated measurements. |
| Availability | Commercially available | May require custom synthesis or sourcing | Deuterated standards for many common APIs are readily available from specialized suppliers. |
Experimental Protocols for Method Validation
A comprehensive validation of the analytical method is crucial to ensure its reliability for impurity quantification. The following protocols are based on the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[2]
Specificity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze blank samples (diluent) to ensure no interfering peaks are present at the retention times of Xanomeline, its known impurities, and this compound.
-
Analyze a solution containing only this compound.
-
Analyze individual solutions of known Xanomeline impurities.
-
Analyze a solution of Xanomeline API to confirm the retention time.
-
Analyze a spiked sample containing Xanomeline, all known impurities, and this compound to demonstrate adequate chromatographic resolution between all peaks.
-
Linearity
The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five calibration standards by spiking a known amount of each impurity into a blank matrix. The concentration range should cover from the reporting threshold to at least 120% of the specification limit for each impurity.
-
Add a constant concentration of this compound to each standard.
-
Analyze the standards and plot the peak area ratio (impurity/Xanomeline-d3) against the concentration of the impurity.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy
The closeness of test results obtained by the method to the true value.
-
Procedure:
-
Prepare quality control (QC) samples by spiking known concentrations of each impurity into a blank matrix at three levels: low, medium, and high (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare at least three replicates at each level.
-
Analyze the QC samples and calculate the percent recovery of the spiked amount.
-
Acceptance criteria are typically between 80% and 120% recovery for impurities.
-
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a mid-concentration QC sample on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst and/or a different instrument.
-
Calculate the relative standard deviation (%RSD) for the results at each level. The acceptance criterion is typically an RSD of ≤ 15%.
-
Limit of Quantitation (LOQ)
The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Determine the LOQ by analyzing a series of diluted solutions of each impurity and identifying the concentration at which the signal-to-noise ratio is at least 10:1.
-
Verify the LOQ by analyzing at least six replicates of a sample at this concentration and demonstrating acceptable precision and accuracy.
-
The relationship between these validation parameters demonstrates the comprehensive nature of method validation, ensuring the reliability of the analytical data.
Conclusion
The validation of an analytical method for impurity analysis is a critical step in drug development. While structural analogs can be used as internal standards, the superior physicochemical similarity of this compound to Xanomeline and its impurities makes it the unequivocally better choice. Its ability to co-elute with the analytes of interest provides more effective compensation for matrix effects and other sources of analytical variability. This leads to significantly improved accuracy and precision in the quantification of potentially harmful impurities, ultimately contributing to the development of a safer and more effective pharmaceutical product. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, this compound is the validated and recommended reference standard for Xanomeline impurity analysis.
References
A Preclinical Efficacy Comparison of Xanomeline and its Deuterated Counterpart in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of xanomeline (B1663083) and its clinically relevant formulation, often misconstrued as a deuterated version, KarXT. KarXT is a combination of xanomeline and the peripherally acting muscarinic antagonist, trospium (B1681596) chloride. The inclusion of trospium is designed to mitigate the peripheral cholinergic side effects of xanomeline, thereby improving its therapeutic index. This guide will focus on the foundational preclinical data of xanomeline that underscores the development of KarXT, as direct head-to-head preclinical efficacy studies of xanomeline versus a deuterated version or KarXT are not extensively available in published literature.
Executive Summary
Xanomeline, a potent M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist, has demonstrated significant antipsychotic and pro-cognitive effects in a variety of well-established animal models. These preclinical findings were instrumental in its advancement into clinical trials. The subsequent development of KarXT (xanomeline-trospium) aimed to enhance the clinical viability of xanomeline by selectively blocking its peripheral effects without compromising its central nervous system efficacy. This guide synthesizes the key preclinical efficacy data for xanomeline, details the experimental methodologies employed, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: Preclinical Efficacy of Xanomeline
The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of xanomeline in animal models of psychosis and cognitive impairment.
Table 1: Efficacy of Xanomeline in Models of Psychosis
| Animal Model | Species | Psychosis-Inducing Agent | Xanomeline Dose Range | Key Efficacy Endpoint | Outcome | Citation(s) |
| Amphetamine-Induced Hyperlocomotion | Rat | d-amphetamine (0.5 mg/kg, s.c.) | 1-10 mg/kg, s.c. | Reduction of hyperlocomotor activity | Dose-dependently attenuated amphetamine-induced hyperactivity. | [1][2] |
| Conditioned Avoidance Response | Rat | N/A | 3-30 mg/kg, p.o. | Inhibition of avoidance responding | Dose-dependently decreased conditioned avoidance responding, similar to atypical antipsychotics. | [3][4][5] |
| Apomorphine-Induced Disruption of Prepulse Inhibition (PPI) | Rat | Apomorphine (B128758) (0.5 mg/kg, s.c.) | 3-10 mg/kg, s.c. | Reversal of PPI deficit | Dose-dependently reversed apomorphine-induced disruption of PPI. | [1][6] |
| Scopolamine-Induced Disruption of Prepulse Inhibition (PPI) | Rat | Scopolamine | 3.2 mg/kg, s.c. | Reversal of PPI deficit | Significantly reversed the disruption in PPI produced by scopolamine. | [6][7] |
| Apomorphine-Induced Climbing | Mouse | Apomorphine | 1-10 mg/kg, i.p. | Reduction in climbing behavior | Blocked apomorphine-induced climbing. | [4] |
Table 2: Efficacy of Xanomeline in Models of Cognitive Deficits
| Animal Model | Species | Cognitive Deficit Model | Xanomeline Dose Range | Key Efficacy Endpoint | Outcome | Citation(s) |
| Latent Inhibition | Rat | Amphetamine, MK-801, Scopolamine | 5-15 mg/kg | Reversal of disrupted or persistent latent inhibition | Reversed amphetamine- and scopolamine-induced disruption and MK-801-induced persistence of latent inhibition. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further research.
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the potential of a test compound to reverse the hyperdopaminergic state induced by amphetamine, a model for the positive symptoms of schizophrenia.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Rats are habituated to the testing environment for a set period (e.g., 30-60 minutes) on several consecutive days prior to the test day.
-
On the test day, animals are pre-treated with either vehicle or xanomeline at various doses (s.c. or i.p.).
-
Following a pre-treatment interval (e.g., 30 minutes), rats are administered d-amphetamine (e.g., 0.5 mg/kg, s.c.) or vehicle.
-
Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled or other locomotor parameters are compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by xanomeline, without a significant effect on baseline locomotion at the same doses, is indicative of antipsychotic-like potential.[1][2][9][10]
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic potential of a compound. This model has high predictive validity for clinical antipsychotic efficacy.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A shuttle box with two compartments, a grid floor capable of delivering a mild foot shock, and a conditioned stimulus (e.g., a light or tone).
-
Procedure:
-
Training: Rats are trained over several sessions to avoid an impending foot shock (unconditioned stimulus) by moving to the other compartment of the shuttle box upon presentation of the conditioned stimulus. A failure to move results in a mild foot shock, which can be escaped by moving to the other compartment.
-
Testing: Once rats reach a stable high level of avoidance, they are treated with vehicle or xanomeline.
-
The number of avoidances, escapes, and failures to respond are recorded during the test session.
-
-
Data Analysis: A selective decrease in the number of avoidance responses without a significant increase in escape failures is indicative of an antipsychotic-like effect.[3][4][5]
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rats
Objective: To model deficits in sensorimotor gating, a core feature of schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
Methodology:
-
Animals: Male Sprague-Dawley rats are frequently used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Rats are placed in the startle chamber and allowed to acclimate.
-
The test session consists of various trial types presented in a pseudorandom order: pulse-alone trials (a strong startling stimulus), prepulse-plus-pulse trials (a weak prepulse preceding the strong pulse at a specific interval), and no-stimulus trials (background noise only).
-
To model psychosis-induced PPI deficits, animals can be pre-treated with a disrupting agent like apomorphine or scopolamine. The test compound (xanomeline) is administered prior to the disrupting agent.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. A reversal of the PPI deficit induced by the disrupting agent is considered an indication of antipsychotic-like efficacy.[1][6][7][11]
Mandatory Visualizations
Signaling Pathway of Xanomeline
Caption: M1/M4 muscarinic receptor signaling pathway activated by xanomeline.
Experimental Workflow for Amphetamine-Induced Hyperlocomotion
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Conclusion
The preclinical data for xanomeline robustly support its antipsychotic and pro-cognitive potential. Its efficacy in attenuating dopamine-agonist induced behaviors and reversing sensorimotor gating deficits in established animal models provides a strong rationale for its development as a novel treatment for schizophrenia. The formulation of KarXT, which combines xanomeline with trospium, represents a significant step forward in translating these preclinical findings to the clinic by improving the tolerability profile of xanomeline. While direct preclinical efficacy comparisons between xanomeline and a deuterated form are not available, the extensive body of evidence for xanomeline's central activity provides the foundational support for the therapeutic potential of KarXT. Future preclinical research could explore the nuanced effects of the xanomeline-trospium combination on central neurotransmitter systems to further elucidate its mechanism of action.
References
- 1. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. Pharmacologic interactions between the muscarinic cholinergic and dopaminergic systems in the modulation of prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The M₁/M₄ preferring agonist xanomeline reverses amphetamine-, MK801- and scopolamine-induced abnormalities of latent inhibition: putative efficacy against positive, negative and cognitive symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. b-neuro.com [b-neuro.com]
- 10. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Xanomeline-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Xanomeline-d3, a deuterated analog of the selective M1/M4 muscarinic receptor agonist. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Classification
Xanomeline, the parent compound of this compound, is classified with the following hazards.[1] Given that deuteration is unlikely to alter these fundamental properties, this compound should be handled with the same precautions.
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure risk.
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields[1] |
| Hand Protection | Protective gloves[1] |
| Skin and Body Protection | Impervious clothing[1] |
| Respiratory Protection | Suitable respirator, especially where dust or aerosols may be generated[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.[2][3] Do not dispose of this compound in regular trash or down the drain.[2][4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous chemical waste.[2][3]
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[3][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Do not use abbreviations.[2] The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[2]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[5] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas.[3]
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[2][3]
Empty Container Disposal
Empty containers that previously held this compound must be handled carefully.
-
Non-Acute Hazardous Waste: A container that held this compound can be disposed of as regular trash only after all contents have been removed to the fullest extent possible.[4]
-
Acute Hazardous Waste Consideration: If institutional policy designates this compound as an acute hazardous waste, the empty container must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]
-
Label Defacement: Before disposing of the empty container in the regular trash, all chemical labels must be defaced or removed.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Disposal Plan for Handling Xanomeline-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Xanomeline-d3. The following procedures are based on a conservative approach to safety, treating the compound as a potent pharmaceutical agent due to conflicting safety data sheet (SDS) information.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. A risk assessment should be conducted before handling to ensure the highest level of safety.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Suitable for low-risk activities. For operations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended.[1] |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Lab Coat or Disposable Coveralls | A dedicated lab coat should be worn over personal clothing. For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended.[1] |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate ventilation and that the engineering controls are functioning correctly before beginning work.[2][3]
-
Emergency Equipment: Confirm the location and accessibility of an eye wash station and safety shower.[2][3]
2. Handling Procedures:
-
Weighing: If weighing the solid compound, do so within a containment system (e.g., a ventilated balance enclosure) to prevent the generation of dust.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to minimize splashing. Keep containers covered as much as possible.[1]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2]
3. Spill Management:
-
Alerting: In the event of a spill, immediately alert others in the vicinity.
-
Evacuation: Evacuate non-essential personnel from the area.
-
Cleanup: Use a pre-prepared spill kit appropriate for chemical hazards. Absorb liquid spills with an inert material (e.g., vermiculite, sand).[2][3] For solid spills, carefully scoop the material into a container for disposal. Avoid creating dust.
-
Decontamination: Decontaminate the spill area and any affected equipment with an appropriate solvent (e.g., alcohol), followed by soap and water.[1][2][3]
-
Waste: All materials used for spill cleanup must be disposed of as hazardous chemical waste.[1]
4. Disposal Plan:
-
Waste Segregation: Segregate this compound waste from other waste streams. This includes unused compounds, contaminated consumables (e.g., gloves, wipes, pipette tips), and empty containers.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Deuterium (B1214612) Consideration: While deuterium itself is a stable, non-radioactive isotope and not considered an environmental hazard, the chemical properties of Xanomeline dictate the disposal method.[4] Therefore, this compound waste should be treated as hazardous chemical waste.
-
Disposal Regulations: Dispose of the waste in accordance with all local, state, and federal regulations for chemical waste. Contact your institution's environmental health and safety (EHS) department for specific guidance.[2]
5. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.[1]
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]
Experimental Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
